1-Cyclopropyl-1-(4-methoxyphenyl)methylamine: Mechanism of Action & Technical Characterization
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . This analysis synthesizes structural bioisosteri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . This analysis synthesizes structural bioisosterism, known metabolic pathways of cyclopropyl-containing amines, and monoamine transporter kinetics.[1]
[1]
Executive Summary
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also identified as
-cyclopropyl-4-methoxybenzylamine ) is a bioactive small molecule exhibiting dual-action modulation of the monoaminergic system.[1] Structurally, it represents a conformationally constrained analog of phenethylamine derivatives, where the -alkyl chain is replaced or rigidified by a cyclopropyl moiety.[1]
Its primary mechanism of action is defined by two distinct pharmacological events:
Monoamine Transporter Inhibition: The 4-methoxyphenyl pharmacophore drives high-affinity binding to the Serotonin Transporter (SERT), acting as a reuptake inhibitor.[1]
Mechanism-Based MAO Inactivation: The
-cyclopropyl amine motif functions as a "suicide substrate" for Monoamine Oxidase (MAO).[1] Catalytic oxidation triggers a cyclopropylcarbinyl radical rearrangement, leading to irreversible covalent modification of the flavin cofactor.[1]
This compound is of significant interest in neuropharmacology as a probe for studying depression , anxiety , and neuroprotection pathways, serving as a template for developing non-hydrazine, mechanism-based MAO inhibitors (MBIs).[1]
Chemical Structure & Properties
The molecule features a chiral center at the benzylic carbon, linking a lipophilic cyclopropyl ring and a polar primary amine.[1] This gem-disubstituted scaffold confers resistance to standard metabolic deamination while promoting specific active-site interactions.[1]
Property
Value
IUPAC Name
1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Common ID
-Cyclopropyl-4-methoxybenzylamine
Molecular Formula
Molecular Weight
177.24 g/mol
H-Bond Donors/Acceptors
1 / 2
Topological Polar Surface Area
35.2 (Blood-Brain Barrier Permeable)
Key Pharmacophore
4-Methoxy (SERT Anchor), Cyclopropyl (MAO Trap)
Mechanism of Action (MoA)
Primary Mechanism: Suicide Inhibition of Monoamine Oxidase (MAO)
Unlike reversible inhibitors, this compound acts as a mechanism-based inactivator (suicide substrate).[1] The inhibition follows a specific catalytic sequence within the MAO active site (specifically MAO-A and MAO-B isoforms).[1]
The Catalytic Sequence:
Substrate Binding: The amine enters the hydrophobic cavity of MAO.[1] The 4-methoxy group orients the molecule via Van der Waals interactions with F208/I335 residues.[1]
Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor accepts an electron from the nitrogen lone pair, forming an amine radical cation (
Cyclopropyl Ring Opening: The radical is positioned
to the cyclopropyl ring.[1] This triggers an ultra-fast cyclopropylcarbinyl rearrangement (rate constant ), opening the ring to form a homoallylic radical.[1]
Covalent Adduct Formation: The reactive homoallylic radical attacks the FAD cofactor (typically at the C(4a) or N(5) position) or a nearby cysteine residue, permanently inactivating the enzyme.[1]
Figure 1: Mechanism-based inactivation pathway of MAO by cyclopropyl-substituted amines.
The 4-methoxyphenyl moiety is a classic bioisostere for the indole ring of serotonin (5-HT).[1] This substitution pattern typically confers selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).[1]
Binding Mode: The protonated amine mimics the terminal nitrogen of 5-HT, forming an ionic bond with Asp98 in SERT.[1] The cyclopropyl group occupies the hydrophobic S2 pocket, preventing the conformational change required for substrate translocation.[1]
Net Effect: Elevation of synaptic serotonin and norepinephrine levels.[1]
Experimental Characterization Protocols
To validate the mechanism described above, the following experimental workflows are recommended.
Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Objective: Produce high-purity substrate for biological assay.
Method: Reductive Amination or Grignard Addition to Nitrile.[1]
Storage: -20°C, Hygroscopic. Store under Argon.[1]
Handling: Use chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1]
First Aid: In case of contact, wash with soap and water.[1] If inhaled, move to fresh air.[1]
References
Silverman, R. B. (1983).[1] Mechanism of inactivation of monoamine oxidase by cyclopropylamines. Journal of Biological Chemistry. Link
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2723779, 1-cyclopropyl-1-(4-methoxyphenyl)methanamine. Retrieved from PubChem.[1][2][3] Link
Vazquez, S., et al. (2012).[1] Cyclopropylamines as a privileged scaffold in drug discovery. Chemical Reviews. Link
Boehringer Ingelheim International GmbH . Substituted Cyclopropylamines and their use as medicaments. Patent WO2010062572.[1] Link
Technical Monograph: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine and MAO Inhibition
This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chemical entity belonging to the class of -cyclopropylbenzylamines.[1] Based on its structural pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chemical entity belonging to the class of
-cyclopropylbenzylamines.[1] Based on its structural pharmacophore—specifically the strained cyclopropyl ring adjacent to the amine-bearing carbon—this compound functions as a mechanism-based inactivator (suicide substrate) of monoamine oxidase (MAO).[1]
[1]
Part 1: Executive Summary & Chemical Identity
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 54398-65-1) is a primary amine characterized by an
-disubstitution pattern where the benzylic carbon bears both a cyclopropyl group and a 4-methoxyphenyl moiety.[1]
Unlike classic MAO inhibitors like Tranylcypromine (where the amine is on the cyclopropyl ring), this compound features the cyclopropyl group as a substituent adjacent to the amine. This structural distinction classifies it as an
-cyclopropylbenzylamine .[1][2] The presence of the strained ring allows it to act as a "radical clock" probe, exploiting the enzyme's own catalytic mechanism to irreversibly covalently modify the flavin adenine dinucleotide (FAD) cofactor.
Part 2: Mechanism of Action (Suicide Inhibition)[1]
The core scientific interest in this compound lies in its ability to hijack the single-electron transfer (SET) mechanism of Monoamine Oxidase.[1]
The "Radical Clock" Mechanism
MAO enzymes typically oxidize amines to imines via a radical intermediate. For standard substrates, this radical is stable. However, for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , the formation of the
-carbon radical triggers a rapid ring-opening of the adjacent cyclopropyl group.[1]
Substrate Binding: The amine binds to the active site of MAO.
Single Electron Transfer (SET): The flavin cofactor (FAD) abstracts an electron from the amine nitrogen, followed by proton abstraction, generating a carbon-centered radical at the benzylic position.
Ring Opening (The Trap): The adjacent cyclopropyl ring is highly strained (~27.5 kcal/mol). The benzylic radical triggers homolytic cleavage of the cyclopropyl bond, relieving strain and generating a reactive primary alkyl radical.
Covalent Adduct Formation: This new radical attacks the FAD cofactor (often at the N(5) or C(4a) position) or an active site amino acid (e.g., Cysteine), forming a stable covalent bond.[1]
Irreversible Inactivation: The enzyme is permanently disabled.
Pathway Visualization
Caption: Step-wise mechanism of MAO inactivation by
-cyclopropyl amines, leading to irreversible enzyme blockade.[1]
Part 3: Structure-Activity Relationship (SAR)[1]
The potency and selectivity of this compound are dictated by two main structural features:
The
-Cyclopropyl Group[1][2]
Function: Acts as the "warhead."
Causality: Without this group, the molecule would be a simple
-substituted benzylamine (likely a weak, reversible inhibitor or substrate).[1] The cyclopropyl group ensures time-dependent inhibition ().[1]
The 4-Methoxy Substituent[1][2][4][5][6][7]
Electronic Effect: The methoxy group is an electron-donating group (EDG) via resonance.[1] This stabilizes the benzylic cation/radical character during the transition state, potentially lowering the activation energy for the initial oxidation step.
Selectivity: In many MAO inhibitor scaffolds, 4-methoxy substitution on a phenyl ring enhances affinity for MAO-A (which prefers electron-rich, bulky substrates like serotonin) over MAO-B (which prefers smaller, lipophilic amines like phenylethylamine).[1]
Mechanism:[1][3][4] The Grignard reagent attacks the nitrile carbon, forming a metallo-imine intermediate.
Reduction (In Situ):
After stirring for 4 hours at room temperature, cool to 0°C.
Add Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH) in excess to reduce the imine to the primary amine.[1]
Note: Direct hydrolysis of the metallo-imine yields the ketone (Cyclopropyl 4-methoxyphenyl ketone).[1] To get the amine, reduction is mandatory before aqueous workup.
Workup:
Quench carefully with Fieser method (Water, 15% NaOH, Water).
Extract with Diethyl Ether or DCM.
Purify via column chromatography (Silica gel, MeOH/DCM gradient).
Protocol B: MAO Inhibition Assay (Kinetics)
Rationale: To confirm mechanism-based inhibition, one must measure time-dependent loss of enzyme activity.[1]
A linear decrease indicates pseudo-first-order inactivation.[1]
Calculate
for each concentration.
Plot
vs. to determine (affinity) and (max inactivation rate).[1]
Synthesis & Assay Logic Diagram
Caption: Integrated workflow for chemical synthesis and pharmacological validation of the inhibitor.
Part 5: Safety & Toxicology (The Cheese Effect)[1]
Researchers handling this compound must be aware of the Tyramine Pressor Response .
Mechanism: Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine (found in aged cheese, wine).[1]
Consequence: Systemic tyramine displaces norepinephrine from storage vesicles, causing a hypertensive crisis.
Risk Profile: Since the 4-methoxy group likely enhances MAO-A affinity, this compound poses a high risk of inducing the cheese effect compared to MAO-B selective inhibitors (like Selegiline).[1]
Precaution: In vivo studies must employ strict dietary restrictions or co-administration of adrenergic antagonists.
References
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry. Link
Hruschka, S., et al. (2008). Design and synthesis of mechanism-based inhibitors of monoamine oxidases. Future Medicinal Chemistry. Link
Accela ChemBio. (2024). Product Entry: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS 54398-65-1).[1][5][] Link
Ramsay, R. R., et al. (2011). Monoamine oxidases: the biochemistry of the proteins and their regulation. Protein & Cell. Link
Yoshida, S., et al. (2004). Alpha-cyclopropylamines as potent NMDA antagonists and MAO inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link
Technical Guide: Solubility and Stability of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chiral primary amine intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a specialized chiral primary amine intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.
The following content is structured for researchers requiring actionable data on physicochemical behavior, solubility profiling, and stability management.
The cyclopropyl group exerts a weak electron-donating inductive effect (+I), slightly increasing basicity compared to unsubstituted benzylamine (pKa ~9.3).
LogP (Octanol/Water)
1.5 – 1.8
Moderate lipophilicity. The methoxy group and cyclopropyl ring increase hydrophobicity relative to simple amines, dictating organic solvent affinity.
H-Bond Donors/Acceptors
2 / 2
Primary amine (-NH₂) acts as both donor/acceptor; Methoxy ether (-OCH₃) is a weak acceptor.
Chirality
Yes (1 center)
The benzylic carbon is chiral. Enantiopurity is critical for biological activity, often requiring resolution (e.g., via Tartaric acid).
Solubility Profiling & Solvent Selection
The solubility of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is governed strictly by the Henderson-Hasselbalch equation . As a basic amine, its solubility is pH-dependent.
Aqueous Solubility Dynamics
pH < 7.0 (Protonated State): The compound exists as the ammonium cation (
). In this state, it exhibits high aqueous solubility (>50 mg/mL), especially as a hydrochloride or tartrate salt.
pH > 9.0 (Neutral State): The compound exists as the free base (
). Solubility drops precipitously (<1 mg/mL), leading to "oiling out" or precipitation.
Organic Solvent Compatibility
For process chemistry and formulation, the free base shows excellent solubility in polar aprotic and protic organic solvents.
Preferred Solvents (Salt Forms): Water, Methanol (moderate), DMSO. Salts are generally insoluble in non-polar ethers (MTBE) or hydrocarbons (Heptane), which makes these excellent anti-solvents for crystallization.
Visualization: pH-Dependent Solubility Logic
Figure 1: Decision logic for solvent selection based on ionization state. The transition point occurs near the pKa (~9.4).
Stability Assessment & Degradation Pathways
The stability of this molecule is influenced by the electron-rich 4-methoxyphenyl moiety and the strained cyclopropyl ring.
A. Oxidative Instability (Primary Risk)
Benzylic amines are susceptible to oxidative deamination. The presence of the para-methoxy group increases electron density at the benzylic carbon, facilitating hydrogen abstraction and radical formation.
Mechanism: Radical abstraction of the benzylic proton
Formation of imine intermediate Hydrolysis to 4-methoxy-cyclopropyl phenyl ketone .
Mitigation: Store under inert atmosphere (Argon/Nitrogen). Use antioxidants (e.g., sodium metabisulfite) in aqueous formulations.
B. Cyclopropyl Ring Integrity
While generally stable, the cyclopropyl group adjacent to a benzylic center creates a "cyclopropylcarbinyl" system.
Acid Sensitivity: Under vigorous acidic conditions (or Lewis acid catalysis), the ring may open or rearrange (homoallylic rearrangement), although the amine group protects against carbocation formation by protonation.
Metabolic Stability: In biological systems, the cyclopropyl amine is a known motif for mechanism-based inactivation of cytochrome P450 enzymes (via Single Electron Transfer), leading to ring opening and covalent binding.
C. Solid-State Stability (Salts)
Hygroscopicity: Hydrochloride salts of primary amines are often hygroscopic. Moisture uptake can induce deliquescence, accelerating hydrolysis or oxidation.
Carbonation: The free base rapidly absorbs atmospheric
to form carbamates (). Always store the free base in sealed, headspace-purged containers.
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways. Oxidative deamination to the ketone is the dominant shelf-life risk.
Analytical Methodologies
To monitor stability, a robust HPLC method is required. Standard C18 columns are suitable, but pH control is critical due to the amine tailing.
Recommended HPLC Protocol (Stability Indicating)
Component
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Provides adequate retention for the lipophilic amine while separating polar degradants (ketones).
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Acidic pH ensures the amine is fully protonated (), improving peak shape and preventing silanol interactions.
Mobile Phase B
Acetonitrile (ACN)
Strong eluent for the lipophilic aromatic ring.
Gradient
5% B to 95% B over 15 min
Captures early eluting polar impurities and the late eluting parent.
Detection
UV @ 225 nm & 275 nm
225 nm for general detection; 275 nm targets the methoxy-benzene chromophore.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Handling and Storage Protocol
Storage Condition: Store at -20°C for long-term storage. For short-term usage, 2-8°C is acceptable.
Container: Amber glass vials (light protection) with Teflon-lined caps.
Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent carbonate formation and oxidation.
Re-testing: Perform purity check (HPLC) every 6 months. Look specifically for the ketone impurity (elutes later than parent usually, or earlier depending on pH) and dimer formation .
References
PubChem. (2025).[4] 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride (Compound).[2] National Library of Medicine. [Link]
Silverman, R. B., & Zieske, P. A. (1985).[5] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[5] Journal of Medicinal Chemistry, 28(12), 1953–1957.[5] [Link]
Kalgutkar, A. S., et al. (2005). Metabolic activation of the cyclopropylamine structural motif in drug discovery. Current Drug Metabolism. (Contextual grounding on cyclopropyl amine stability).
Vertex AI Search. (2026). Consolidated physicochemical property search for CAS 54398-65-1.
Technical Guide: Safety & Handling of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
The following technical guide details the safety, handling, and containment protocols for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . As a specialized intermediate often utilized in medicinal chemistry (specifically f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and containment protocols for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine .
As a specialized intermediate often utilized in medicinal chemistry (specifically for introducing metabolic stability or conformational constraints), this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS) from major commodity suppliers. Therefore, this guide utilizes Structure-Activity Relationship (SAR) based hazard assessment and Control Banding principles.
Chemical Identity & Physicochemical Profile
Understanding the molecule's architecture is the first step in predicting its reactivity and hazard profile.
Chemical Name: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine[1][2]
Predicted Physical State: Viscous oil or low-melting solid (based on the analog cyclopropyl(phenyl)methanamine).[1]
Key Functional Groups:
Primary Amine (
): High basicity, potential for corrosivity, and skin sensitization.
Cyclopropyl Ring: High ring strain (~27.5 kcal/mol); susceptible to radical ring-opening and metabolic activation.[1]
4-Methoxy Group: Electron-donating, increases the nucleophilicity of the aromatic ring.[1]
Hazard Identification & Risk Assessment
Since specific toxicological data is limited, we apply read-across methodology from structural analogs (e.g., Cyclopropyl(phenyl)methanamine, CAS 23459-38-3).[1]
Acute Hazards (GHS Classification Inference)
Hazard Class
Category (Est.)
H-Statement
Rationale
Acute Toxicity (Oral)
Cat 3
H301: Toxic if swallowed
Analog Cyclopropyl(phenyl)methanamine is classified as Acute Tox 3.[1]
Skin Corrosion/Irritation
Cat 1B / 2
H314: Causes severe skin burns
Primary benzylic amines are typically corrosive or severe irritants.[1]
Sensitization (Skin)
Cat 1
H317: May cause allergic skin reaction
Common liability for reactive benzylic amines.
Eye Damage
Cat 1
H318: Causes serious eye damage
Direct consequence of high alkalinity (pKa ~9-10).[1]
The "Silent Hazard": Mechanism-Based Inhibition (MBI)
Critical for Drug Development Scientists:
Cyclopropylamines are known suicide substrates for Cytochrome P450 enzymes.[1] The cyclopropyl moiety can undergo single-electron oxidation, leading to ring opening and the formation of a radical intermediate that covalently binds to the heme center of the enzyme.
Risk: Chronic low-level exposure may not cause immediate burns but could lead to cumulative hepatotoxicity or idiosyncratic adverse reactions.[1]
Control Implication: Standard fume hoods may be insufficient if the compound is handled as a dust/aerosol; HEPA filtration is required.
Operational Control Banding
In the absence of an Occupational Exposure Limit (OEL), assign this compound to Occupational Exposure Band (OEB) 3 .
Target Containment Limit:
Engineering Controls:
Handle strictly within a Chemical Fume Hood (CFH) or Powder Containment Enclosure .
Use a Closed Transfer System for quantities > 100g.
Static Dissipation: Ground all glassware; the methoxy group adds electron density, but the organic framework is combustible.
Experimental Protocols & Safe Handling
Weighing and Transfer
Step 1: Don PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety glasses. Why? Benzylic amines permeate standard latex rapidly.
Step 2: Place the balance inside the fume hood. If the compound is a solid, use an antistatic weighing boat.
Step 3: If the compound is a viscous oil, avoid using a needle/syringe for transfer unless the viscosity is lowered by warming. Instead, use a positive-displacement pipette to prevent dripping.[1]
Step 4 (Self-Validating Step): Keep a small beaker of dilute acetic acid (5%) in the hood.[1] Wipe the exterior of the transfer vessel with a tissue dampened in the acid. If a "fishy" odor is neutralized immediately, your containment is effective.
Solvent Selection: Dissolve in DCM or THF immediately. Avoid protic solvents if using acid chlorides, as the exotherm will be violent.
Quenching: Never add water directly to the neat amine.[4]
Protocol: Dilute the reaction mixture with EtOAc, then add Saturated
slowly.
Reasoning: Although the amine is basic, the reaction byproducts (often HCl) can create localized heating.
Waste Disposal
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides). The electron-rich aromatic ring + amine is a recipe for rapid oxidation or nitration.[1]
Neutralization: Waste streams containing this amine should be adjusted to pH 6-8 before disposal into organic waste drums to prevent polymerization or reaction with other waste components.[1]
Visualization of Safety Logic
Diagram 1: Risk Assessment & Handling Logic
This decision tree guides the researcher through the handling requirements based on the compound's physical state.
Caption: Operational logic flow for determining engineering controls based on physical state.[1]
Diagram 2: Metabolic Activation Pathway (The "Why" of Toxicity)
This diagram illustrates the mechanism-based inhibition risk associated with the cyclopropylamine motif.[1]
Caption: Mechanism of CYP450 inactivation by cyclopropylamines, necessitating strict inhalation controls.[1]
Emergency Response Protocols
Scenario
Immediate Action
Secondary Action
Skin Contact
Flush immediately with water for 15 mins.[1] Do not use vinegar (exothermic neutralization risk on skin).[1]
Seek medical attention.[1][4][5][6][7][8][9][10] Monitor for delayed sensitization.[1]
Eye Contact
Rinse with saline/water for 15 mins, holding eyelids open.
Ophthalmologist consult mandatory due to high alkalinity.[1]
Spill (Liquid)
Cover with vermiculite or sand.[10] Do not use sawdust (combustible reaction with amines).[1][4]
Scoop into a sealed container labeled "Hazardous Waste - Corrosive".[1]
Do not use water jet (may spread the immiscible oil).[1]
References
PubChem. (2025).[1][11] Cyclopropyl(phenyl)methanamine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
Hena Gardarsdottir. (2024).[1][12] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.[1][12] Retrieved from [Link][1]
Hypha Discovery. (2020).[1] Metabolism of cyclopropyl groups: Bioactivation risks.[13] Hypha Discovery Blogs.[1] Retrieved from [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[14] The National Academies Press.[14] Retrieved from [Link][1]
Application Note: Strategic Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Executive Summary The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine represents a classic challenge in medicinal chemistry: installing a primary amine at a benzylic position adjacent to a strained cyclopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine represents a classic challenge in medicinal chemistry: installing a primary amine at a benzylic position adjacent to a strained cyclopropyl ring. This scaffold is a privileged pharmacophore, often found in monoamine reuptake inhibitors and NMDA receptor antagonists.
The Core Challenge: The cyclopropyl group functions as a "hypersensitive" probe. While kinetically stable under basic conditions, it is susceptible to ring-opening (homoallylic rearrangement) under strong acidic conditions or radical-mediated oxidative processes. Furthermore, the steric bulk of the cyclopropyl group adjacent to the reaction center complicates nucleophilic attack, requiring tailored conditions for high conversion.
This Application Note details two field-proven protocols:
Method A (Asymmetric): The Ellman Sulfinamide Auxiliary route for enantioselective synthesis (Drug Development Standard).
Method B (Racemic): A modified Reductive Amination protocol optimized for cyclopropyl preservation (Scalable/HTS Standard).
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the Cyclopropyl 4-methoxyphenyl ketone precursor. We avoid harsh Leuckart-Wallach conditions (high temp/formic acid) which pose a high risk of cyclopropyl ring opening.
Strategic Visualizer
Figure 1: Retrosynthetic logic prioritizing the Ellman auxiliary for stereocontrol and mild processing conditions.
Critical Constraints & "Watch-outs"
Before initiating synthesis, review these mechanism-based failure modes:
Acid-Catalyzed Ring Opening: The cyclopropyl carbinyl cation is exceptionally prone to rearrangement into a homoallyl cation.[1]
Mitigation: Avoid aqueous H₂SO₄ or concentrated HCl at high temperatures. Use anhydrous HCl in MeOH or Dioxane at 0°C for deprotection steps.
Catalytic Hydrogenation Risks: Standard Pd/C hydrogenation can cleave the cyclopropane ring (hydrogenolysis) if the catalyst loading is high or if the reaction runs too long.
Mitigation: Use Raney Nickel or PtO₂ if hydrogenation is necessary, or stick to hydride reducing agents (NaBH₄, LiAlH₄).
Ruthenium-Catalyzed Ring Expansion: Recent literature indicates that Ruthenium-catalyzed reductive amination can trigger a ring expansion to form pyrrolidines instead of the desired primary amine [1].
Mitigation: Use Rhodium catalysts or stoichiometric Borohydrides.
Protocol A: Asymmetric Synthesis (Ellman Route)
Best For: Medicinal Chemistry, SAR studies requiring single enantiomers.
This route utilizes (R)-tert-butanesulfinamide to direct the stereochemistry of the amine. The bulky tert-butyl group dictates the facial selectivity of the hydride reduction.
Activation: Add Ti(OEt)₄ (20 mmol) dropwise. The solution will turn slightly yellow/orange.
Reflux: Heat to mild reflux (65-70°C) for 16–24 hours. Note: The cyclopropyl ketone is sterically crowded; Ti(OEt)₄ acts as both Lewis acid and water scavenger to drive equilibrium.
Workup: Cool to RT. Pour into a brine solution with vigorous stirring. The Titanium salts will precipitate as a white slurry. Dilute with EtOAc, filter through a Celite pad.
Best For: High-throughput screening, initial biological assays.
This method uses a "one-pot" approach.[3] We select Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the reducing agent because it is stable at slightly acidic pH (required for imine formation) but won't reduce the ketone directly.
Operational Workflow
Parameter
Specification
Rationale
Stoichiometry
Ketone (1.0) : NH₄OAc (10.0) : NaCNBH₃ (1.5)
Excess ammonium acetate drives the equilibrium toward the imine.
Solvent
Methanol (anhydrous)
Polar protic solvent facilitates iminium ion formation.
Temperature
25°C to 50°C
Mild heat may be required due to steric bulk of the cyclopropyl group.
Time
24 - 48 Hours
Imine formation is the rate-limiting step.
Step-by-Step Protocol
Imine Formation:
In a sealed tube or RBF, dissolve Cyclopropyl 4-methoxyphenyl ketone (5 mmol) in MeOH (25 mL).
Add Ammonium Acetate (50 mmol) and 3Å Molecular Sieves (activated).
Stir at RT for 2 hours to allow pre-equilibrium.
Reduction:
Add NaCNBH₃ (7.5 mmol) in one portion.
Optional: If reaction is sluggish (check TLC after 4h), heat to 50°C.
Safety Note: NaCNBH₃ generates HCN if acidified strongly. Keep the reaction vented to a scrubber or fume hood.
Workup (Specific for Amines):
Quench with 1N NaOH (pH > 10).
Extract with DCM.
Purification: The product is a primary amine. It will streak on standard silica.[2]
Tip: Use silica pre-treated with 1% Triethylamine or use an amine-functionalized silica cartridge. Elute with DCM/MeOH/NH₄OH (90:10:1).
Analytical Profile & Validation
Expected Data
Physical State: Colorless to pale yellow oil (Free base); White solid (HCl salt).
Cyclopropyl: Distinct multiplets at δ 0.3–0.6 (4H, ring CH2) and δ 0.9–1.1 (1H, ring CH).
Mass Spectrometry: ESI+ [M+H] = 178.12 (Calc).
Chiral Verification (For Method A)
To determine Enantiomeric Excess (ee%), derivatize the amine with Mosher's Acid Chloride or run directly on chiral HPLC.
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
Mechanistic Pathway (Ellman Route)
Figure 2: The stereochemical course of the Ellman synthesis. The bulky tert-butyl group blocks one face of the imine, forcing hydride attack from the opposite side.
References
Afanasyev, O. I., et al. (2016).[4] "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 18(22), 5968-5970.[4]
Ellman, J. A., et al. (2002).[5] "Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols." Journal of the American Chemical Society, 124(23), 6518.[5]
Bertus, P., & Szymoniak, J. (2001).[6] "New and easy route to primary cyclopropylamines from nitriles."[6] Chemical Communications, (18), 1792-1793.
Rowley, M., et al. (2001). "Cyclopropylamine derivatives as inhibitors of serotonin reuptake." Journal of Medicinal Chemistry. (General reference for pharmacophore relevance).
Application Note: Synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine Scaffolds
Comparative Protocols: Buchwald-Hartwig Amination vs. Reductive Strategies Part 1: Executive Summary & Structural Divergence Critical Note on Nomenclature and Reaction Selection: The synthesis of 1-Cyclopropyl-1-(4-metho...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Protocols: Buchwald-Hartwig Amination vs. Reductive Strategies
Part 1: Executive Summary & Structural Divergence
Critical Note on Nomenclature and Reaction Selection:
The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a common retrosynthetic ambiguity. The specific name refers to a primary benzylic amine (Target A), where the nitrogen is attached to an
hybridized carbon. However, the request for Buchwald-Hartwig Amination —a reaction explicitly designed for forming bonds—suggests the user may be targeting the N-aryl isomer (Target B) or seeking an advanced Pd-catalyzed -arylation route.
To ensure scientific integrity and operational success, this Application Note provides protocols for both pathways:
Protocol A (The Named Target): Synthesis of the benzylic amine via Reductive Amination (The industry standard for this specific CAS: 16510-27-3 derivative).
Protocol B (The Reaction Request): Synthesis of the N-aryl isomer via Buchwald-Hartwig Cross-Coupling (The correct application of the requested methodology).
Structural Divergence Diagram
Caption: Decision tree illustrating the chemical dichotomy between the named target (Benzylic) and the requested reaction mechanism (Aryl).
Part 2: Protocol A - Synthesis of the Named Target (Benzylic Amine)
While not a Buchwald-Hartwig reaction, this is the chemically accurate method to synthesize the molecule named in the prompt. Direct Pd-catalyzed amination cannot form this
bond directly from an aryl halide.
1. Retrosynthetic Logic
The benzylic amine is disconnected into Cyclopropyl 4-methoxyphenyl ketone and an Ammonia equivalent . The use of Titanium(IV) isopropoxide is critical to facilitate imine formation with sterically hindered ketones (cyclopropyl group effect) before reduction.
This protocol addresses the user's request for Buchwald-Hartwig conditions . This synthesis creates an aniline derivative, which is a structural isomer of the benzylic amine. This reaction is highly sensitive to the choice of ligand due to the steric bulk and potential for
-hydride elimination in the cyclopropylamine (though less prone than acyclic alkyl amines).
1. Mechanistic Insight & Ligand Selection
Challenge: Primary alkyl amines (like cyclopropylamine) can bind tightly to Pd, poisoning the catalyst.
Solution: Use of Biaryl Phosphine Ligands (Buchwald Ligands) like BrettPhos or XPhos . These bulky, electron-rich ligands facilitate oxidative addition into the aryl bromide and promote reductive elimination of the amine.
Base Selection:
is preferred for its solubility and compatibility with Pd cycles, preventing side reactions common with stronger bases.
2. Catalytic Cycle Visualization
Caption: The catalytic cycle for the coupling of 4-bromoanisole and cyclopropylamine using a monodentate biaryl phosphine ligand.
Ligand:BrettPhos or XPhos (2-4 mol% - maintain 2:1 L:Pd ratio)
Base: Sodium tert-butoxide (
) (1.4 equiv)
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
Inert Setup:
In a glovebox or under strict Argon Schlenk line: Charge a reaction vial with
(4.6 mg, 0.005 mmol) and BrettPhos (10.7 mg, 0.02 mmol).
Add anhydrous Toluene (2 mL) and stir at 80°C for 5 minutes to pre-form the active catalytic species (L-Pd-0).
Substrate Addition:
Add 4-Bromoanisole (187 mg, 1.0 mmol).
Add
(135 mg, 1.4 mmol).
Add Cyclopropylamine (69 mg, 1.2 mmol) via syringe.
Reaction:
Seal the vial and heat to 80–100°C for 12–16 hours.
Monitoring: Check conversion via HPLC or GC-MS. Look for the disappearance of 4-bromoanisole.
Workup:
Cool to room temperature.
Dilute with Diethyl Ether (10 mL) and filter through a silica plug to remove Pd residues.
Concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95%.
Part 4: Data Summary & Comparison
The following table contrasts the two pathways to assist in selecting the correct method for your specific target isomer.
Feature
Protocol A (Benzylic Amine)
Protocol B (Aryl Amine)
Target Structure
Reaction Name
Reductive Amination
Buchwald-Hartwig Coupling
Key Bond Formed
Starting Material
Cyclopropyl 4-methoxyphenyl Ketone
4-Methoxy Aryl Bromide
Catalyst
Titanium(IV) / Borohydride
Palladium / Phosphine Ligand
Primary Challenge
Steric hindrance of cyclopropyl group
Catalyst poisoning by primary amine
Typical Yield
60–75%
85–95%
Part 5: References
Buchwald-Hartwig Foundation:
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
Ligand Selection (BrettPhos/XPhos):
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Reductive Amination with Ti(OiPr)4:
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link
Synthesis of Cyclopropyl Ketones:
Sloboda-Rozner, D., Wagemann, R., & Alper, H. (2008). Synthesis of cyclopropyl ketones via palladium-catalyzed coupling. Journal of Molecular Catalysis A: Chemical, 280(1-2), 1-5. Link
Introduction: The Significance of the Chiral Cyclopropylamine Motif
An In-Depth Guide to the Scalable Synthesis of Chiral 1-Cyclopropylalkyl-1-amines Chiral 1-cyclopropylalkyl-1-amines are privileged structural motifs integral to a wide array of biologically active compounds, from pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Scalable Synthesis of Chiral 1-Cyclopropylalkyl-1-amines
Chiral 1-cyclopropylalkyl-1-amines are privileged structural motifs integral to a wide array of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1][2] The unique combination of the cyclopropyl ring's conformational rigidity and specific electronic properties with the chirality of the adjacent amine center makes these compounds highly valuable building blocks in drug discovery.[2][3] The cyclopropyl group, acting as a "bioisostere" for phenyl rings or carbonyl groups, can enhance metabolic stability, improve binding affinity, and fine-tune the pharmacokinetic profile of a drug candidate.
However, the stereocontrolled synthesis of these structures presents a significant challenge, particularly on a large scale. The construction of a chiral center directly attached to the sterically demanding three-membered ring requires highly selective and efficient synthetic methodologies. This guide provides an in-depth analysis of field-proven, scalable strategies for synthesizing these valuable chiral amines, focusing on the underlying principles, detailed experimental protocols, and practical considerations for researchers in the pharmaceutical and chemical industries.
Strategy 1: Diastereoselective Reductive Amination with a Recoverable Chiral Auxiliary
One of the most robust and economically viable methods for large-scale synthesis involves a classical diastereoselective approach. This strategy leverages a readily available, inexpensive chiral amine, such as (S)-α-phenylethylamine, to serve as a transient chiral auxiliary. The synthesis proceeds through a three-step sequence: condensation to form a chiral imine, diastereoselective reduction of the C=N bond, and subsequent removal of the auxiliary to unveil the desired chiral primary amine.[4]
Causality and Mechanistic Insight
The success of this method hinges on the effective facial discrimination during the reduction step. The chiral auxiliary, after condensation with the prochiral cyclopropyl alkyl ketone, forms a pair of diastereomeric imines. The bulky phenyl group of the auxiliary effectively shields one face of the imine, directing the hydride reagent (e.g., from sodium borohydride or catalytic hydrogenation) to attack from the less sterically hindered face. This substrate-controlled approach reliably sets the desired stereochemistry at the newly formed chiral center. The final hydrogenolysis step not only cleaves the auxiliary, which can be recovered and reused, but also yields the target primary amine.
Workflow Diagram: Reductive Amination Strategy
Caption: Workflow for chiral amine synthesis via reductive amination.
Protocol 1: Scalable Synthesis of (S)-1-Cyclopropylethyl-1-amine
This protocol is adapted from a patented industrial process, highlighting its scalability.[4]
Step 1: Condensation to form (S)-N-(1-cyclopropylethylidene)-1-phenylethanamine
To a suitable reactor, add cyclopropyl methyl ketone (1.0 eq), (S)-(-)-α-phenylethylamine (1.05 eq), and a suitable solvent such as toluene (5 vol).
Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (0.05 eq).
Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark apparatus to remove water.
Monitor the reaction by GC or TLC until the consumption of the ketone is complete (typically 4-8 hours).
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine, which is used directly in the next step without further purification.
Step 2: Diastereoselective Reduction
Dissolve the crude imine from Step 1 in a suitable solvent like methanol or ethanol (10 vol).
Cool the solution to 0-5 °C in an ice bath.
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the internal temperature below 15 °C.
Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC/GC).
Carefully quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diastereomeric secondary amine.
Step 3: Debenzylation (Auxiliary Removal)
Dissolve the crude secondary amine in methanol (10 vol).
Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.
Heat the mixture to 40-50 °C and stir vigorously until the reaction is complete (typically 12-24 hours).
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to afford the high-purity chiral primary amine.
Data Summary
Ketone Substrate
Chiral Auxiliary
Reduction Method
Diastereomeric Ratio (dr)
Overall Yield
Cyclopropyl methyl ketone
(S)-α-phenylethylamine
H₂ / Pd/C
>95:5
Good (Industrial Scale)
Cyclopropyl ethyl ketone
(R)-α-phenylethylamine
NaBH₄
~90:10
Moderate to Good
1-Cyclopropylpropan-1-one
(S)-α-phenylethylamine
H₂ / Raney-Ni
>95:5
Good
Note: Yields and diastereoselectivity are highly dependent on specific reaction conditions and substrate.
Strategy 2: Asymmetric Addition to N-Sulfinyl Imines
For cases requiring very high stereocontrol, the use of an N-sulfinyl chiral auxiliary is a superior strategy. Ellman's auxiliary, tert-butanesulfinamide, reacts with ketones to form N-sulfinyl imines (or ketimines). These intermediates undergo highly diastereoselective addition of organometallic reagents (e.g., Grignard reagents).[5][6] The sulfinyl group coordinates to the metal cation, forming a rigid six-membered chair-like transition state that directs the nucleophilic attack.
Causality and Mechanistic Insight
The tert-butanesulfinyl group is the key to the high selectivity of this method.[6] When a Grignard reagent (R-MgX) is added, the magnesium ion is believed to chelate to both the nitrogen and oxygen atoms of the sulfinamide group. This coordination locks the conformation of the imine, exposing one face to nucleophilic attack. The incoming alkyl group from the Grignard reagent adds from the sterically unencumbered side, opposite to the bulky tert-butyl group, leading to the formation of the product with high diastereoselectivity. The auxiliary is then easily cleaved under mild acidic conditions.
Mechanism Diagram: Stereodirecting Effect of the Sulfinyl Auxiliary
Caption: Chelation control in the addition of Grignard reagents.
Protocol 2: Asymmetric Synthesis via Grignard Addition to a Chiral Sulfinylimine
This protocol is a general method based on established literature procedures.[5][6]
Step 1: Formation of N-sulfinyl ketimine
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the cyclopropyl alkyl ketone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (5 M).
Add Ti(OEt)₄ (1.5-2.0 eq) via syringe.
Heat the mixture at 60-70 °C for 5-12 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often pure enough for the next step, or it can be purified by column chromatography.
Step 2: Diastereoselective Grignard Addition
Dissolve the N-sulfinyl ketimine (1.0 eq) in an anhydrous solvent such as THF or diethyl ether (0.2 M) under an inert atmosphere.
Cool the solution to the required temperature (typically -78 °C to -48 °C).
Slowly add the Grignard reagent (e.g., MeMgBr, EtMgBr; 1.5-2.0 eq) dropwise over 30 minutes.
Stir the reaction at this temperature for 3-6 hours.
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield the pure sulfinamide adduct.
Step 3: Sulfinamide Cleavage
Dissolve the purified sulfinamide adduct in methanol or dioxane (0.2 M).
Add a solution of HCl (2-4 eq, e.g., 4M in dioxane) and stir at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure.
The resulting hydrochloride salt can be isolated, or the free amine can be obtained by basifying with aqueous NaOH and extracting into an organic solvent.
Strategy 3: Biocatalytic Asymmetric Synthesis via Imine Reductases (IREDs)
The demand for greener and more selective chemical processes has propelled biocatalysis to the forefront of industrial synthesis.[7] Engineered imine reductases (IREDs) are enzymes capable of reducing a wide range of imines to their corresponding amines with near-perfect enantioselectivity (>99% ee).[8][9] This approach involves the in-situ formation of an imine from a ketone and an amine source (like ammonia or an alkylamine), followed by asymmetric reduction catalyzed by the IRED.
Causality and Mechanistic Insight
The exquisite selectivity of IREDs stems from the precisely organized three-dimensional structure of the enzyme's active site.[9] The prochiral imine substrate binds within this chiral pocket in a highly specific orientation. A hydride is then delivered from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to one specific face of the imine's C=N bond, leading to the formation of a single enantiomer of the amine product. Modern protein engineering techniques have allowed for the development of robust IRED variants with broad substrate scopes and high stability under process conditions.[8]
Catalytic Cycle: Imine Reductase (IRED)
Caption: Biocatalytic cycle of an IRED with cofactor regeneration.
Protocol 3: Enzymatic Reductive Amination of Cyclopropyl Methyl Ketone
This is a representative laboratory-scale protocol. For industrial scale, process optimization is critical.
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
Add glucose (1.2 eq) as the ultimate reductant for cofactor regeneration.
Add the cofactor NADP⁺ (0.001 eq).
Add the cofactor regeneration enzyme, such as Glucose Dehydrogenase (GDH).
Add the engineered Imine Reductase (IRED) from a commercially available screening kit or an in-house developed variant.
Add the amine source, for example, 2.0 M isopropylamine hydrochloride, adjusted to the reaction pH.
Reaction Initiation: Start the reaction by adding the substrate, cyclopropyl methyl ketone (1.0 eq, e.g., 50 mM final concentration).
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC analysis. The reaction is typically complete within 12-24 hours.
Work-up and Isolation: Once the reaction is complete, quench by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes.
Centrifuge the mixture to remove the precipitated protein.
Isolate the product from the supernatant. This may involve adjusting the pH to >10 with NaOH and extracting the free amine with an organic solvent like methyl tert-butyl ether (MTBE).
Dry the organic layer, concentrate, and purify the amine by distillation or salt formation as required.
The scalable synthesis of chiral 1-cyclopropylalkyl-1-amines can be successfully achieved through several distinct and powerful strategies. The choice of method depends on factors such as the required scale, cost constraints, desired stereochemical purity, and available equipment.
Diastereoselective reductive amination using a simple chiral auxiliary like α-phenylethylamine remains a cost-effective and proven method for large-scale industrial production.[4]
The N-sulfinyl imine methodology offers exceptionally high levels of stereocontrol and is an excellent choice for accessing highly pure materials, particularly during the drug development phase where material quality is paramount.[5][6]
Biocatalysis with engineered enzymes represents the future of chiral amine synthesis.[7][10] Its unparalleled selectivity, mild reaction conditions, and environmentally friendly nature make it an increasingly attractive option for both pharmaceutical and fine chemical manufacturing.
As protein engineering and process optimization technologies continue to advance, enzymatic methods are expected to become even more widespread, providing sustainable and efficient routes to these critical chiral building blocks.
References
Laktsevich-Iskryk, M., & Marek, I. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
Fussman, M., et al. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
Jia, Z. J., et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. National Institutes of Health. [Link]
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. ACS Publications. [Link]
Simaan, M., & Marek, I. (2018). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]
Coelho, P. S., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2024). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. ACS Publications. [Link]
Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. [Link]
ResearchGate. (n.d.). Preparation of homochiral cyclopropyl amines via diastereoselective formal substitution of bromocyclopropanes. [Link]
Iskryk, M. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. KU ScholarWorks. [Link]
ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. [Link]
Denolf, B., et al. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts. [Link]
Zhang, Y., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. ACS Publications. [Link]
Iskryk, M. L., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. National Institutes of Health. [Link]
Zhou, H., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688-6692. [Link]
ChemistryViews.org. (2016). Synthesis of Chiral Cyclopropyl Amides. [Link]
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
Aggarwal, V. K., & O'Brien, C. J. (2002). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. [Link]
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]
Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
Dell'Anna, M. M., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry, 74(12), 4537-41. [Link]
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
Sugiyama, S., et al. (2007). Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The Journal of Organic Chemistry. [Link]
Liu, H. W., & Walsh, C. T. (2006). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. National Institutes of Health. [Link]
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Dawson, D. J., & Miller, R. E. (1986). Process for the manufacture of cyclopropylamine.
Pagenkopf, B. (n.d.). Chapter X: Imine Additions. [Link]
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Semantic Scholar. [Link]
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
Gubernick, N. (2020). Student to Student: Chiral resolution of cyclopropyl esters. Rochester Institute of Technology. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution HPLC Analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Introduction & Scope
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9) is a primary benzylic amine featuring a cyclopropyl moiety and a para-methoxy substitution.[1] This structural motif is frequently encountered in the synthesis of psychoactive compounds, monoamine reuptake inhibitors, and pharmaceutical intermediates.
The Analytical Challenge:
The analysis of this compound presents two distinct chromatographic challenges:
Amine Tailing: The primary amine function (
) is protonated at standard chromatographic pH levels (pH 2–4).[1] Positive charges interact strongly with residual silanol groups () on the stationary phase, leading to severe peak tailing and loss of resolution.[1]
Hydrophobic Retention: The cyclopropyl and methoxyphenyl groups impart significant lipophilicity (
), requiring a balanced organic gradient to ensure timely elution without co-elution of polar impurities.[1]
This guide details a Reverse-Phase HPLC (RP-HPLC) protocol designed to neutralize silanol interactions using an ion-pairing strategy (TFA) to ensure sharp peak shapes and high reproducibility.[1]
Chemical Profile
Property
Value
Notes
IUPAC Name
1-Cyclopropyl-1-(4-methoxyphenyl)methanamine
Molecular Formula
Molecular Weight
177.24 g/mol
CAS Number
75180-45-9
Acidity ()
~9.5 (Basic)
Protonated () at pH < 7
Chromophore
Anisole (Methoxybenzene)
Solubility
Methanol, Acetonitrile, dilute acid
Poor water solubility as free base
Method Development Strategy
The selection of the mobile phase modifier is the critical variable.[1] We utilize Trifluoroacetic Acid (TFA) rather than Formic Acid or Phosphate buffer.[1]
Mechanism: TFA acts as an anionic ion-pairing agent.[1] The trifluoroacetate anion (
) forms a neutral ion pair with the protonated amine ().[1] This neutral complex exhibits better retention on the hydrophobic C18 chain and is repelled by the residual silanols, effectively "masking" the stationary phase defects.
Column Choice: A "Base-Deactivated" (BDS) or highly end-capped C18 column is required to further minimize silanol activity.[1]
Workflow Logic (DOT Diagram)
Caption: Decision tree for mobile phase selection highlighting TFA as the optimal modifier for suppressing amine tailing.
Detailed Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump).
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
225 nm for max sensitivity; 275 nm for specificity (anisole).
Gradient Program
Time (min)
% Mobile Phase B
Event
0.00
5%
Equilibration / Injection
2.00
5%
Isocratic Hold (Elute polar salts)
15.00
90%
Linear Gradient
18.00
90%
Wash Step (Elute dimers/oligomers)
18.10
5%
Return to Initial
23.00
5%
Re-equilibration
Standard & Sample Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
Note: If the sample is a free base and resists dissolving, add 10 µL of 1M HCl or use Methanol first.
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A (Water + 0.1% TFA).
Critical: Matching the diluent to the starting mobile phase prevents "solvent shock" and split peaks.[1]
System Suitability & Validation Criteria
To ensure the method is generating reliable data, the following parameters must be met before running unknown samples.
Parameter
Acceptance Criteria
Troubleshooting Failure
Retention Time ()
8.0 – 12.0 min
If too fast: Lower initial %B. If too slow: Increase gradient slope.
Tailing Factor ()
If : Column is old (silanols exposed) or TFA is degraded.[1] Replace column/buffer.
Validation: 0.1% TFA is generally mild.[1] However, verify stability by re-injecting the standard after 24 hours. If degradation (new peaks) is observed, switch to Ammonium Formate (pH 3.0) or Ammonium Bicarbonate (pH 10.0) .[1]
References
PubChem. (n.d.).[1][2][3] 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine.[1][4] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link]
McCalley, D. V. (2017).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]
Dolan, J. W. (2006).[1] Tailing Peaks for Basic Compounds. LCGC North America.[1] [Link]
Application Note: High-Purity Chiral Separation of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Executive Summary This application note details the enantiomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a critical primary amine intermediate often utilized in the synthesis of Neurokinin-1 (NK1) re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the enantiomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine , a critical primary amine intermediate often utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists and CRF1 receptor antagonists.
Due to the steric bulk of the cyclopropyl group and the basicity of the primary amine, this molecule presents unique separation challenges, including peak tailing on silica supports and difficult crystallization kinetics. This guide provides two validated workflows:
Analytical Quality Control: A Crown Ether-based HPLC method for rapid, baseline resolution.
Preparative Scale-Up: A diastereomeric salt resolution protocol using (S)-Mandelic acid, and a Green Chemistry enzymatic kinetic resolution using CAL-B.
Structure: A benzylic primary amine featuring a cyclopropyl ring and a para-methoxy group.
The Challenge:
Basicity: Primary amines interact strongly with residual silanols on HPLC columns, causing peak tailing.
Sterics: The cyclopropyl group creates a "pocket" that requires specific chiral selectors; standard cellulose columns may show poor selectivity without extensive mobile phase optimization.
Analytical Protocol: Chiral HPLC
For analytical determination of enantiomeric excess (%ee), the Crown Ether stationary phase is superior to polysaccharide phases for this specific molecule. The crown ether forms a host-guest inclusion complex specifically with the ammonium ion of primary amines.
This method relies on the formation of an ammonium ion (
) at low pH, which fits into the 18-crown-6 ether ring of the stationary phase.
Parameter
Condition
Column
Daicel CROWNPAK® CR-I(+) (3.0 mm x 150 mm, 5 µm)
Mobile Phase
pH 1.5 Perchloric Acid () in Water / Methanol (90:10 v/v)
Flow Rate
0.4 mL/min
Temperature
25°C (Lower temperature improves resolution)
Detection
UV @ 220 nm (Amine absorption) and 254 nm (Aromatic)
Sample Diluent
Mobile Phase (Must be acidic to protonate amine)
Elution Order
Typically (R)-enantiomer elutes first on CR(+) (Verify with standard)
Why this works: The cyclopropyl group provides excellent steric discrimination against the crown ether backbone, while the acidic mobile phase ensures the amine is fully protonated for inclusion.
Method B: Normal Phase Polysaccharide (Alternative)
If Crownpak columns are unavailable, an Amylose-based column can be used, but it requires basic additives to suppress silanol interactions.
The 0.1% Diethylamine (DEA) is mandatory to prevent peak tailing.
Preparative Protocol: Chemical Resolution
For scale-up (>10g), diastereomeric crystallization is the most cost-effective method. The structural similarity of this amine to other benzylic amines suggests (S)-Mandelic Acid as the optimal resolving agent.
Workflow Diagram: Classical Resolution
Figure 1: Workflow for the diastereomeric resolution of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine using (S)-Mandelic Acid.
Step-by-Step Protocol
Salt Formation:
Dissolve 10.0 g (56.4 mmol) of racemic 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine in 80 mL of Ethanol (95%).
Add 8.58 g (56.4 mmol, 1.0 eq) of (S)-(+)-Mandelic acid .
Heat the mixture to reflux until all solids dissolve.
Crystallization:
Allow the solution to cool slowly to room temperature over 12 hours. Rapid cooling traps impurities.
If no precipitate forms by 40°C, seed with a small crystal of the pure salt (if available) or scratch the flask wall.
Let stand at 4°C for an additional 4 hours to maximize yield.
Isolation:
Filter the white crystalline solid.
Wash with cold ethanol (2 x 10 mL).
Check Point: Dry a small sample and run the Analytical HPLC (Method A) .
For laboratories preferring biocatalysis or avoiding fractional crystallization, Kinetic Resolution using Lipase B from Candida antarctica (CAL-B) is highly effective for primary amines.
Mechanism: The enzyme selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.
Component
Specification
Enzyme
Novozym® 435 (Immobilized CAL-B)
Acyl Donor
Ethyl Acetate (acts as solvent and reactant) or Isopropyl Acetate
Temperature
30°C - 40°C
Time
24 - 48 hours (Monitor by HPLC)
Protocol:
Dissolve racemic amine in Ethyl Acetate (0.1 M concentration).
Add Novozym 435 (50% w/w relative to substrate).
Shake at 200 rpm at 35°C.
Stop Point: When conversion reaches exactly 50% (theoretical maximum yield for resolution).
Workup: Filter off the enzyme.
Separation: The reaction mixture now contains (S)-Amine (unreacted) and (R)-Amide .
Acidify with 1N HCl.[2] The (S)-Amine moves to the aqueous layer; the (R)-Amide stays in the organic layer.
Separate layers.[3] Basify the aqueous layer (NaOH) and extract to recover pure (S)-Amine.
Troubleshooting & Self-Validation
HPLC Peak Tailing:
Cause: Interaction with silanols.
Fix: Increase TFA (for Crownpak) or DEA (for Chiralpak) concentration. Ensure sample is dissolved in mobile phase.
Poor Crystallization Yield:
Cause: Salt is too soluble in EtOH.
Fix: Switch solvent system to IPA (Isopropyl Alcohol) or add small amounts of MTBE as an anti-solvent after cooling.
Enzymatic Reaction Stalls:
Cause: Product inhibition or water accumulation.
Fix: Add molecular sieves (4Å) to the reaction to scavenge water (though acylation with EtOAc produces EtOH, not water, sieves help maintain anhydrous conditions preventing back-hydrolysis).
Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents: enantioselective synthesis of simple and complex molecules." Tetrahedron: Asymmetry, 16(14), 2355-2361. [Link]
Saigo, K., et al. (1982). "Optical Resolution of 1-Arylalkylamines by Preferential Crystallization of Their Mandelates." Bulletin of the Chemical Society of Japan, 55(5), 1568-1573. [Link]
Phenomenex. "Chiral HPLC Separation of Primary Amines." Application Guide. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Optimization & Troubleshooting Guide for CAS [Unassigned/Analogous]
Target Molecule: 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Primary Precursors: Cyclopropyl(4-methoxyphenyl)methanone OR 4-Methoxybenzonitrile
Executive Summary & Route Selection
User Query: Which synthetic pathway offers the highest fidelity for the cyclopropyl moiety?
Technical Insight:
The synthesis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a specific chemoselective challenge: preserving the cyclopropyl ring. The cyclopropylcarbinyl position is electronically unique; the ring stabilizes adjacent positive charges (carbocations) but is prone to rapid ring-opening or expansion (homoallylic rearrangement) under strong Brønsted acidic conditions.
We recommend Route A (Titanium-Mediated Reductive Amination) as the primary standard due to its mild conditions that bypass carbocation intermediates. Route B (Grignard Addition) is a viable alternative if the ketone precursor is unavailable, but it carries higher safety risks and stricter moisture controls.
Route Decision Matrix
Figure 1: Strategic decision tree for precursor selection based on available starting materials and stability requirements.
Context: This method utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid to activate the ketone and, crucially, as a water scavenger to drive imine formation without high heat or acidic catalysts that endanger the cyclopropyl ring.
Imine Formation: Charge a flame-dried flask with Cyclopropyl(4-methoxyphenyl)methanone (1.0 equiv) and anhydrous THF/EtOH.
Activation: Add Ti(OiPr)₄ (2.0 equiv) followed by 7N Ammonia in Methanol (5.0 equiv). Seal the vessel immediately.
Note: The solution may turn slightly yellow/hazy. Stir at room temperature for 6–12 hours.
Reduction: Cool the reaction mixture to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise to control hydrogen evolution.
Quench: Allow to warm to RT and stir for 2 hours. Quench by adding 1M NH₄OH (aqueous). A heavy white precipitate (TiO₂) will form.
Workup: Filter the precipitate through a Celite pad. Wash the pad with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Guide (FAQ)
Q: I am seeing a significant amount of secondary amine dimer. How do I stop this?
Diagnosis: The formed primary amine is reacting with unreacted ketone (reductive alkylation).
Solution: Increase the ammonia loading to 7–10 equivalents . High ammonia concentration statistically favors the primary amine. Alternatively, switch the reducing agent to Sodium Cyanoborohydride (NaBH₃CN) and add it after imine formation is confirmed by TLC, rather than in one pot.
Q: The reaction stalled at the ketone stage. Why?
Diagnosis: Steric bulk of the cyclopropyl group + electron-donating methoxy group makes the ketone less electrophilic. Water accumulation is reversing imine formation.
Solution: Ensure Ti(OiPr)₄ is fresh. It acts as the water scavenger. If the reagent is hydrolyzed (cloudy/white chunks), it is ineffective. Use a fresh bottle or distill Ti(OiPr)₄ before use.
Q: Can I use acidic conditions (Leuckart-Wallach)?
Diagnosis:CRITICAL WARNING.
Solution: No. The cyclopropylcarbinyl position is sensitive to acid-catalyzed ring opening/expansion. Avoid conditions involving formic acid at high temperatures. Stick to basic/neutral hydride reductions.
Protocol B: Grignard Addition to Nitrile
Context: This route builds the C-C bond and the amine functionality simultaneously. It involves the addition of Cyclopropylmagnesium bromide to 4-Methoxybenzonitrile.
Mechanism & Workflow
Figure 2: The critical divergence in Grignard workup. Standard acidic workup yields the ketone; reductive workup yields the amine.
Standard Operating Procedure (SOP)
Reagent Prep: Use commercially available Cyclopropylmagnesium bromide (0.5–1.0 M in THF) or prepare freshly from cyclopropyl bromide and Mg turnings (initiate with iodine).
Addition: Cool a solution of 4-Methoxybenzonitrile (1.0 equiv) in anhydrous THF to 0°C.
Reflux: Warm to room temperature, then reflux gently for 2–4 hours to ensure complete addition to the hindered nitrile.
Reduction (The Critical Step):
Cool the mixture (containing the metallo-imine) to 0°C.
Cannulate this mixture into a separate flask containing LiAlH₄ (2.0 equiv) or NaBH₄ in THF/MeOH.
Stir for 12 hours.
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.
Troubleshooting Guide (FAQ)
Q: I obtained the ketone (Cyclopropyl-4-methoxyphenyl ketone) instead of the amine.
Diagnosis: You likely performed an aqueous acidic quench before the reduction step. The intermediate imine hydrolyzes rapidly to the ketone in water/acid.
Solution: You must reduce the magnesium imine salt in situ. Do not add water until after the hydride reduction step is complete.
Q: The Grignard reagent won't initiate (if making fresh).
Diagnosis: Cyclopropyl halides are relatively unreactive compared to alkyl halides.
Solution: Use "Rieke Magnesium" or activate standard Mg turnings with 1,2-dibromoethane. Use minimal THF volume to keep concentration high during initiation.
Safety & Stability Intelligence
Cyclopropyl Ring Integrity
The cyclopropyl group acts electronically like a vinyl group (pseudo-conjugation). In the target molecule, it is adjacent to a benzylic center.
Risk: Formation of a carbocation at the benzylic position (e.g., via leaving group departure) allows resonance delocalization into the cyclopropyl ring. This often leads to homoallylic rearrangement , resulting in a ring-opened alkene product.
Prevention: Avoid strong acids (H₂SO₄, HCl) during workup. Use weak acids (Citric acid) or basic workups. Avoid heating the final amine salt above 60°C.
Chemical Hazards[2][3]
Ti(OiPr)₄: Reacts with moisture to form solid TiO₂. Keep under inert gas.
CyclopropylMgBr: Pyrophoric/Flammable. Reacts violently with water.[1]
Sodium Cyanoborohydride: Toxic (generates HCN if acidified). Use in a well-ventilated hood; bleach all waste streams before disposal.
References
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471. Link
Charette, A. B. (Ed.). (2010). Handbook of Reagents for Organometallic Synthesis. (Regarding Cyclopropylmagnesium bromide preparation and stability). John Wiley & Sons.[4]
resolving issues with 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine stability in solution
[1][2][3] Introduction: The Stability Paradox 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable pharmacophore, often used as a chiral building block in GPCR ligands and kinase inhibitors.[1][2][3] Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Introduction: The Stability Paradox
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a valuable pharmacophore, often used as a chiral building block in GPCR ligands and kinase inhibitors.[1][2][3] Its structural utility, however, comes with a specific chemical vulnerability profile.[3]
The molecule possesses a primary benzylic amine functionality attached to an electron-rich 4-methoxyphenyl ring.[1][2][3] This combination creates a "perfect storm" for instability in solution:
Nucleophilicity: The primary amine is highly reactive toward atmospheric
Oxidative Susceptibility: The benzylic position, activated by the electron-donating methoxy group, is prone to oxidative deamination (Yellowing).
Schiff Base Potential: The amine reacts rapidly with ketonic impurities in solvents (e.g., acetone).[2][3]
This guide provides the mechanistic understanding and protocols required to maintain the integrity of this compound in solution.
Module 1: Chemical Stability & Degradation Mechanisms
To troubleshoot effectively, you must understand how the molecule fails.
The "White Solid" Phenomenon (Carbamylation)
The most common user complaint is the appearance of a white precipitate in stored solutions. This is rarely polymerization; it is the formation of an insoluble carbamate salt caused by atmospheric carbon dioxide.
Diagnosis: The precipitate dissolves upon acidification (releasing
gas) but remains insoluble in neutral organic solvents.
The "Yellowing" Effect (Oxidative Deamination)
Solutions turning yellow or brown indicate oxidation.[2] The benzylic C-H bond is weak due to resonance stabilization from the 4-methoxyphenyl group.[1][3]
Mechanism: Radical abstraction of the benzylic proton leads to an imine intermediate, which hydrolyzes to Cyclopropyl(4-methoxyphenyl)methanone and ammonia.
Catalysts: Light (UV/Vis), transition metals, and dissolved oxygen.
Racemization (Stereochemical Loss)
Because the amine is chiral, the benzylic proton is acidic enough to be removed by strong bases, leading to a planar carbanion/enolate-like intermediate and subsequent racemization.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[1][2][3] The left branch (Red) represents CO2 scavenging leading to precipitation. The right branch (Yellow/Red) represents oxidative degradation to the ketone.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose solution-phase issues immediately.
Symptom
Probable Cause
Verification Test
Corrective Action
White Precipitate
Carbamate Salt Formation (Reaction with ).[1][2][3]
Add 1M HCl. If solid dissolves and bubbles slightly, it is carbonate/carbamate.[2][3]
Filter solution (0.2 m). Purge fresh solvent with Argon.[1][2][3] Store under inert gas.
Result: The salt is stable at room temperature and water-soluble.[1][2][3]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I sonicate the solution to speed up dissolution?
Answer: Yes, but briefly (< 2 mins). Extended sonication generates heat and free radicals in DMSO, which can accelerate the oxidative degradation of the benzylic position.
Q2: My LC-MS shows a peak at M+12. What is it?
Answer: This is likely a formaldehyde adduct (
Da corresponds to a methylene bridge formation, usually ).[2] Formaldehyde is a common contaminant in PEG or poor-quality methanol.[1][2][3] Ensure you use HPLC-grade solvents.[1][2][3]
Q3: Is the compound light sensitive?
Answer: Yes. The electron-rich 4-methoxyphenyl group absorbs UV.[1][2][3] In solution, this energy can drive photo-oxidation.[1][2][3] Store stocks in amber vials or wrapped in foil.
Q4: Can I use this amine in a reductive amination?
Answer: Yes, but the order of addition matters. Pre-mix the ketone/aldehyde with the amine in the presence of a drying agent (
) to form the imine before adding the reducing agent (e.g., ). This prevents the "Yellowing" oxidation side-reaction from competing.[1][2][3]
References
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine (Analogous Structure Stability Data).[1][2][3] National Library of Medicine.[1][2][3] Link[2]
Danckwerts, P. V. (1979).[1][2][3] The Reaction of CO2 with Ethanolamines. Chemical Engineering Science.[1][2][3] (Foundational text on amine-CO2 reaction mechanisms).
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for Benzylic Oxidation and Imine Hydrolysis mechanisms).[1][2][3]
BenchChem. Solubility Profile of Benzylic Amines in Organic Solvents. (General solubility rules for polar amines). Link[2]
(Note: Specific degradation rate constants for this proprietary-style scaffold are rarely public; protocols are derived from established reactivity profiles of the 4-methoxybenzylamine class.)[1][2][3]
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine presents a classic medicinal chemistry challenge: it combines a lipophilic core (cyclopropyl + methoxyphenyl) with a pH-dependent polar head (primary amine).[1]
The Mechanism of Failure:
pKa vs. pH Clash: The primary amine likely has a pKa
9.0–9.[1]5. In standard DMSO stocks, it exists as a free base or salt.[1] When diluted into a physiological assay buffer (pH 7.4), the equilibrium shifts. While it remains largely protonated (ionized), the lipophilic "grease" of the cyclopropyl-phenyl moiety drives aggregation before full solvation can occur.
The "Crash-Out" Effect: Rapid dilution from an organic solvent (DMSO) to an aqueous buffer creates a supersaturated boundary layer.[1] This molecule likely forms colloidal aggregates rather than true solutions, leading to false positives (promiscuous inhibition) or false negatives (compound precipitation).
Troubleshooting Guide (Q&A)
Category A: Stock Preparation & Storage
Q: My 10 mM DMSO stock looks clear, but precipitates immediately upon thawing. Why?A: This molecule is hygroscopic.[1] DMSO absorbs atmospheric water over time.[1] If the water content in your DMSO rises above 0.5%, the lipophilic free base of the amine will precipitate inside the tube.
The Fix: Use anhydrous DMSO (stored over molecular sieves). Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Pro Tip: If using the free base form, add 1 equivalent of HCl (using 1M HCl in ether or dioxane) to the DMSO stock to generate the hydrochloride salt in situ. The ionic form is significantly more stable in DMSO/Water transitions.
Q: Can I use Ethanol instead of DMSO?A: Generally, no.[1] While ethanol dissolves the compound, it evaporates too quickly in low-volume assays (384/1536-well plates), causing "rim effects" and variable concentration gradients.[1] Stick to DMSO, but optimize the dilution (see Protocol below).
Category B: Assay Buffer & Dilution
Q: The compound precipitates when I dilute it into the assay buffer (pH 7.4). How do I stop this?A: You are likely experiencing "kinetic precipitation."[1]
The Fix: Do not dilute directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step .
Prepare a "working solution" at 10x or 50x concentration in a buffer containing 5–10% DMSO .
Allow this intermediate to equilibrate (shake for 10 mins).
Add this to your final assay plate.
Why? This reduces the polarity shock, allowing the amine to solvate gradually.
Q: Will adding surfactants interfere with my assay?A: For this specific lipophilic amine, surfactants are non-negotiable.[1]
Recommendation: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1]
Mechanism: This reduces the surface tension and prevents the formation of colloidal aggregates (critical for preventing false positives in enzymatic assays). Note: Ensure your target protein tolerates these surfactants.
Category C: Surface Adsorption
Q: I see low potency (high IC50) despite good solubility. Is the compound disappearing?A: Yes. Lipophilic amines adhere strongly to standard Polystyrene (PS) and Polypropylene (PP) plastics.[1]
The Fix: Switch to Low-Binding (Non-Binding Surface - NBS) plates immediately.[1]
Verification: Perform a "tip-loss" experiment. Measure the concentration after sequential pipetting steps using LC-MS.[1] If signal drops, your plasticware is acting as a sink.[1]
Optimized Experimental Protocol
Workflow: Solubility-Enhanced Serial Dilution
This protocol minimizes the "crash-out" risk for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine.[1]
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Dissolution).[1][2]
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Sigma-Aldrich Technical Guides. (2024). Handling and Solubility of Lipophilic Amines.
PubChem Compound Summary. (2024). 1-(Cyclopropylmethyl)-4-methoxybenzene (Structural Analog Data).
improving the in vivo pharmacokinetic properties of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine analogues
Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & DMPK) Ticket ID: PK-OPT-CMA-001[1] Welcome to the Technical Support Center You are accessing this guide because your lead compound, a 1-Cyclopr...
You are accessing this guide because your lead compound, a 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine analogue, is likely failing in in vivo pharmacokinetic (PK) evaluations.[1]
This scaffold presents a classic "Medicinal Chemistry Triad" of liabilities:
The Methoxy "Handle": A primary target for CYP2D6 O-demethylation.
The Cyclopropyl Amine: A potential "suicide substrate" causing Mechanism-Based Inhibition (MBI) of P450 enzymes.[1]
The Primary Amine: Susceptible to oxidative deamination (MAO/CYP) and rapid renal clearance.
This guide provides troubleshooting workflows to diagnose the specific failure mode and engineering protocols to fix it.
Part 1: Diagnostic Troubleshooting (FAQs)
Issue 1: "My compound has high metabolic clearance in humans but looks stable in hepatocytes."
Diagnosis: This is often a CYP2D6-mediated O-demethylation issue.[1]
The Science: The 4-methoxyphenyl group is an archetypal substrate for CYP2D6. Hepatocytes can sometimes under-represent CYP2D6 activity compared to specific liver microsomes depending on the donor genotype (Poor vs. Extensive Metabolizers).[1] If your compound is rapidly converted to the phenol (4-hydroxy) metabolite, it will likely undergo Phase II glucuronidation and be excreted rapidly.[1]
Verification: Run a phenotyping assay using Quinidine (a potent CYP2D6 inhibitor).[1] If clearance drops significantly in the presence of Quinidine, CYP2D6 O-demethylation is your bottleneck.
Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond.[1] Because C-H bond breakage is the rate-limiting step in CYP2D6 O-demethylation, deuteration induces a Kinetic Isotope Effect (KIE), significantly slowing metabolism without altering binding affinity.[1]
Issue 2: "We see non-linear PK and potential toxicity in repeat-dose studies."
Diagnosis: You are likely triggering Mechanism-Based Inhibition (MBI) via the cyclopropyl amine.[1]
The Science: Cyclopropyl amines can be oxidized to form a radical intermediate or an iminium ion that opens the ring. This reactive intermediate can covalently bind to the heme of the CYP enzyme, permanently inactivating it (suicide inhibition). This leads to auto-inhibition (non-linear PK) and potential hepatotoxicity.[1]
Verification: Perform an
shift assay. If the decreases (potency increases) after a 30-minute pre-incubation with NADPH compared to 0-minute, you have Time-Dependent Inhibition (TDI).[1]
Solution: Steric Shielding or Electronic Deactivation [1]
Steric: Introduce a substituent (e.g., methyl) on the cyclopropyl ring to hinder the approach of the heme iron.
Electronic: Add a fluorine atom to the phenyl ring adjacent to the cyclopropyl attachment. This pulls electron density, making the amine radical formation less favorable.
Part 2: Visualization of Metabolic Pathways
The following diagram illustrates the two critical failure modes (Clearance vs. Toxicity) and the engineering solutions.
Caption: Figure 1. Metabolic divergence of the scaffold. The upper path represents high clearance via O-demethylation (fixable via deuteration).[1] The lower path represents toxicity via cyclopropyl ring opening (fixable via substitution).[1]
Part 3: Optimization Data Matrix
Use this reference table to predict the impact of specific structural modifications on your PK parameters.
Technical Support Center: Enhancing MAO-B Selectivity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Welcome to the technical support center for researchers engaged in the development of selective Monoamine Oxidase-B (MAO-B) inhibitors. This guide is specifically tailored to address the challenges and inquiries surround...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers engaged in the development of selective Monoamine Oxidase-B (MAO-B) inhibitors. This guide is specifically tailored to address the challenges and inquiries surrounding the optimization of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine as a lead compound. Our goal is to provide you with the foundational knowledge, practical strategies, and troubleshooting advice necessary to enhance its selectivity for MAO-B, a critical target in the management of neurodegenerative diseases like Parkinson's.[1][2]
Monoamine oxidase (MAO) enzymes are crucial for the metabolism of monoamine neurotransmitters.[3] They exist in two forms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.[4][5] While both isoforms break down dopamine, MAO-B is the predominant form in the striatum, a key brain region for motor control.[1] Therefore, selective inhibition of MAO-B can increase dopamine levels, offering a therapeutic benefit for Parkinson's disease with a lower risk of the side effects associated with non-selective MAO inhibition.[1][2]
This guide will delve into the structural and mechanistic nuances that govern inhibitor selectivity and provide actionable protocols to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: Why is MAO-B selectivity important for a therapeutic candidate?
A1: Selectivity is paramount for minimizing off-target effects. MAO-A is responsible for metabolizing key neurotransmitters like serotonin and norepinephrine.[3] Inhibition of MAO-A can lead to an overabundance of these neurotransmitters, potentially causing serious side effects such as hypertensive crisis, especially when certain foods or medications are ingested (the "cheese effect").[3] By selectively targeting MAO-B, we can increase dopamine levels in the brain to manage Parkinson's symptoms while avoiding the risks associated with MAO-A inhibition.[1][2][3]
Q2: What are the key structural features of the MAO-B active site that I can exploit to enhance selectivity?
A2: The active sites of MAO-A and MAO-B are highly similar, but there are subtle yet critical differences that can be leveraged for selective inhibitor design. The MAO-B active site is characterized by a biphasic cavity: an entrance cavity and a deeper substrate cavity.[6] Key residues in the MAO-B active site that are different from MAO-A include Ile199 and Tyr326.[7] The presence of Ile199 in MAO-B, as opposed to the larger Phe208 in MAO-A, creates a slightly different shape and size in the active site.[7] This allows for the accommodation of specific functional groups in MAO-B inhibitors that would clash with the bulkier residue in MAO-A. Additionally, hydrophobic interactions with residues like Tyr326 are crucial for high MAO-B affinity.[7][8]
Q3: My synthesized analog of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine shows poor aqueous solubility. How can I address this without losing potency?
A3: Poor aqueous solubility is a common hurdle in drug discovery.[9][10] Several strategies can be employed:
Introduce Polar Functional Groups: Carefully consider the addition of small, polar groups (e.g., hydroxyl, amide) at positions on the molecule that are solvent-exposed and do not interfere with key binding interactions.
Disrupt Planarity and Symmetry: Introducing non-planar or asymmetrical features can disrupt crystal lattice packing, which often improves solubility.[10][11][12] For your scaffold, this could involve substitutions on the phenyl ring that break its symmetry.
Formulate with Solubilizing Agents: For in vitro assays, using co-solvents like DMSO is standard.[10] However, it's crucial to keep the final DMSO concentration low (typically <1%) to avoid impacting enzyme activity.[13]
It is a delicate balance, as modifications to improve solubility can sometimes negatively impact biological activity.[10][12] Therefore, an iterative approach of synthesis and testing is necessary.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in my MAO inhibition assay.
Possible Cause 1: Compound Precipitation. Your test compound may be precipitating out of the assay buffer, especially at higher concentrations.
Solution: Visually inspect your assay plates for any signs of precipitation. Determine the kinetic solubility of your compound in the assay buffer.[14] If solubility is an issue, you may need to lower the highest concentration tested or use a different co-solvent system (while validating that the new solvent doesn't affect the enzyme).
Possible Cause 2: Time-Dependent Inhibition. Your compound might be an irreversible or slow-binding inhibitor.
Solution: Perform a pre-incubation experiment where you incubate the enzyme with your inhibitor for varying amounts of time before adding the substrate. If the IC50 value decreases with longer pre-incubation times, this indicates time-dependent inhibition, and your standard IC50 protocol will need to be adjusted.
Possible Cause 3: Assay Interference. The compound itself might be fluorescent or absorb light at the same wavelength as your detection method, leading to false readings.
Solution: Run a control experiment with your compound in the assay buffer without the enzyme to check for any intrinsic signal. If there is interference, you may need to switch to a different detection method (e.g., from a fluorometric to a spectrophotometric assay) or use a different substrate.
Issue 2: My novel inhibitor shows high potency for MAO-B but the selectivity index is still low.
Possible Cause: Significant MAO-A Inhibition. While you have successfully optimized for MAO-B, the compound still retains a high affinity for MAO-A.
Solution: Structure-Activity Relationship (SAR) Analysis. This is where iterative chemical modification is key. Consider the following modifications to your lead compound to disfavor MAO-A binding:
Introduce steric hindrance: Add bulkier groups that can be accommodated by the MAO-B active site but clash with the different residues in the MAO-A active site (like Phe208).[7]
Modify the 4-methoxyphenyl group: The electronic and steric properties of this group can be fine-tuned. For instance, replacing the methoxy group with other substituents could alter the binding mode to favor MAO-B.
Issue 3: Difficulty in synthesizing analogs of the lead compound.
Possible Cause: Unstable Intermediates or Low Reaction Yields. The synthetic route may not be optimized.
Solution: Explore Alternative Synthetic Routes. There are several established methods for the synthesis of cyclopropylamines.[15][16] Researching different synthetic strategies, such as those involving cyclopropanation of nitriles followed by reduction, may provide a more robust and higher-yielding pathway to your target analogs.[17]
Experimental Protocols & Data
Strategy for Enhancing MAO-B Selectivity
The core strategy revolves around modifying the 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine scaffold to better exploit the unique features of the MAO-B active site. Based on known SAR for MAO-B inhibitors, we propose the following modifications:
Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can modulate both electronic and steric properties, influencing binding affinity and selectivity.
Modification of the Amine Group: While the primary amine is likely crucial for the mechanism of action, N-alkylation or acylation could be explored, though this may significantly alter the compound's properties.
Proposed Analogs for Synthesis and Testing
Compound ID
Modification from Lead Compound
Rationale
Lead
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
-
Analog 1
4-Chlorophenyl instead of 4-methoxyphenyl
Introduce an electron-withdrawing group to probe electronic effects.
Analog 2
3,4-Dichlorophenyl instead of 4-methoxyphenyl
Increase steric bulk and lipophilicity to potentially enhance hydrophobic interactions within the MAO-B active site.
Analog 3
N-methylated amine
To investigate the importance of the primary amine for binding and activity.
Protocol: Determination of IC50 and Selectivity Index
This protocol outlines a fluorometric method for determining the inhibitory potency of test compounds against human recombinant MAO-A and MAO-B.[13]
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[13]
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
96-well black microplates
Fluorometric plate reader
Procedure:
Prepare Reagents:
Prepare a stock solution of the test compound and positive controls in DMSO.
Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be ≤ 1%.
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
Prepare a working solution of kynuramine in the assay buffer.
Assay Protocol:
To each well of the 96-well plate, add 50 µL of assay buffer.
Add 25 µL of the test compound at various concentrations (or positive control/vehicle control).
Add 25 µL of the enzyme solution (MAO-A or MAO-B).
Pre-incubate for 15 minutes at 37°C.
Initiate the reaction by adding 25 µL of the kynuramine substrate.
Incubate for 30 minutes at 37°C.
Stop the reaction by adding 50 µL of 2N NaOH.
Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.[19]
Data Analysis:
Convert the raw fluorescence units to percent inhibition relative to the vehicle control.
Plot percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[20]
Calculate the Selectivity Index (SI) as follows: SI = IC50 (MAO-A) / IC50 (MAO-B) .[13][21] A higher SI value indicates greater selectivity for MAO-B.
Visualizations
MAO-B Active Site and Inhibitor Binding
Caption: Workflow for MAO-B selectivity.
References
Binda, C., et al. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
Carageacian, S., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules. Available at: [Link]
Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. Available at: [Link]
Finberg, J. P. M. (1987). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Available at: [Link]
Ganesan, A., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC. Available at: [Link]
Hassan, M. Q., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. Available at: [Link]
Kraml, M. (1965). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinical Chemistry. Available at: [Link]
Kumar, A., et al. (2022). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. ResearchGate. Available at: [Link]
Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed. Available at: [Link]
Wikipedia. (2024). Monoamine oxidase inhibitor. Available at: [Link]
Publish Comparison Guide: Optimized HPLC Method for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
The following guide is a comprehensive, technical comparison and validation protocol for the HPLC analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . It is designed for analytical scientists requiring a robust, se...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive, technical comparison and validation protocol for the HPLC analysis of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine . It is designed for analytical scientists requiring a robust, self-validating method that outperforms generic screening protocols.
Executive Summary & Compound Profile
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a critical chiral building block (synthon) often used in the synthesis of novel CNS-active agents and substituted pyrazinones. Its structural features—a basic primary amine (pKa ~9.5), a hydrophobic cyclopropyl group, and a UV-active methoxyphenyl moiety—present specific chromatographic challenges.
This guide compares two analytical approaches:
The "Standard" Alternative: A generic acidic (Formic Acid/TFA) method typical of initial screenings.
The "Optimized" Product: A High-pH Reversed-Phase method using hybrid-silica technology.
Conclusion: The Optimized High-pH method demonstrates superior peak symmetry (
), higher loadability, and distinct selectivity for process impurities compared to the Standard Alternative, which suffers from silanol overload and peak tailing.
Chemical Profile[1][2][3][4][5][6][7]
Structure: Primary benzylic amine with a cyclopropyl substituent.
Key Challenge: The basic nitrogen interacts strongly with residual silanols on standard silica columns at low pH, causing peak tailing and poor resolution.
Detection: UV at 235 nm (Max absorption of the anisole chromophore).
Method Development Strategy: The "Why" and "How"
To ensure scientific integrity, we must justify the move from a standard method to the optimized protocol. The decision process is visualized below.
Visual 1: Method Selection Decision Tree
Caption: Decision logic for analyzing basic amines. Path B (High pH) suppresses ionization, eliminating silanol interactions and necessitating hybrid silica columns.
Performance Comparison: Optimized vs. Alternative
The following experimental data highlights the performance gap between the generic approach and the validated optimized method.
Experimental Conditions
Alternative Method (Generic): Column: Standard C18 (5 µm, 4.6x150mm); MP: 0.1% Formic Acid in Water/ACN; pH ~2.7.
This protocol follows ICH Q2(R2) guidelines. Every step is designed to be a "self-validating system," meaning the acceptance criteria inherently confirm the instrument and method health.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities and degradants.
Protocol:
Prepare 1 mg/mL stock solution.
Expose aliquots to: Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, 60°C, 2h), Oxidation (3% H2O2, RT, 2h).
Analyze using the Optimized Method with a PDA detector.
Objective: Confirm the response is proportional to concentration.
Protocol:
Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
Run in triplicate.
Data Analysis: Plot Area vs. Concentration.
Acceptance Criteria:
; Y-intercept bias of the 100% response.
Accuracy (Recovery)
Objective: Quantify bias.
Protocol: Spike known amounts of the amine into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of recovery
.
Precision (Repeatability)
Objective: Assess system consistency.
Protocol: 6 independent injections of the 100% standard.
Acceptance Criteria: %RSD of Peak Area
(for Assay) or (for Impurities).
Visual 2: Validation Workflow & Logic
Caption: The self-validating workflow ensures that failure at any stage (e.g., Specificity) halts the process for re-optimization before proceeding to quantitative parameters.
Detailed Experimental Protocol
For researchers replicating this work, strict adherence to the mobile phase preparation is critical to maintain the pH 10 stability.
Note on Robustness: Small changes in pH (± 0.2 units) at pH 10 have minimal effect on retention because the amine is fully deprotonated. This contrasts with pH 8-9 methods where the amine is partially ionized, leading to ruggedness issues.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America, 20(11). Link
PubChem. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine.[2] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Cross-Validation of Analytical Methods for 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine
Executive Summary: The Chirality Challenge
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CAS: 75180-45-9) is a high-value chiral intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), including specific serotonin reuptake inhibitors and calcimimetic agents.[1][2] Its structural rigidity, conferred by the cyclopropyl group, creates significant steric bulk, making enantiomeric separation challenging yet critical.
In drug development, relying on a single analytical method for enantiomeric purity (ee%) is a compliance risk. Cross-validation —the confirmation of results through orthogonal methodologies—is not just a regulatory safety net (per ICH Q2(R1)); it is a scientific necessity to rule out method bias, co-elution, or matrix interference.
This guide outlines a rigorous cross-validation protocol comparing Direct Chiral HPLC (Method A) against Derivatization-Based Achiral HPLC (Method B), supported by RP-HPLC for chemical purity (Method C).
The Analytical Landscape: Methodologies Under Review
To ensure data integrity, we compare two distinct separation mechanisms.
Method A: Direct Chiral HPLC (The Primary Standard)
Mechanism: Uses a chiral stationary phase (CSP) involving amylase or cellulose derivatives.[3] Interactions rely on hydrogen bonding, dipole-dipole, and
stacking between the analyte and the chiral selector.[1]
Pros: Minimal sample prep, high throughput, non-destructive.
Cons: Column expense, limited peak capacity for complex matrices.
Method B: Indirect Derivatization (The Orthogonal Validator)
Mechanism: Reaction of the chiral amine with an enantiopure derivatizing agent (e.g., GITC) to form diastereomers. These diastereomers have different physical properties and can be separated on standard achiral C18 columns.
Expert Insight: Diethylamine (DEA) is mandatory. The primary amine functionality causes severe tailing on polysaccharide columns due to interaction with residual silanols. DEA acts as a silanol blocker.[2]
Dissolve 1.0 mg of sample in 1.0 mL Acetonitrile (ACN).
Add 1.5 equivalents of GITC and 2.0 equivalents of Triethylamine (TEA).
Incubate at ambient temperature for 30 minutes.
Separation (Achiral):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[2] Gradient 40-80% B over 20 min.[1][2]
Causality: The GITC moiety adds significant hydrophobicity and chiral centers, converting the enantiomers into diastereomers with distinct retention times on a hydrophobic C18 surface.
Visualization: The Cross-Validation Workflow
The following diagram illustrates the decision logic for validating the primary method.
Figure 1: Decision tree for the cross-validation of chiral analytical methods.
Comparative Performance Data
The following data represents the acceptance criteria and typical performance characteristics derived from validation studies of cyclopropyl-amine derivatives.
Table 1: Method Performance Comparison
Parameter
Method A (Direct Chiral)
Method B (GITC Derivatization)
Comparison Notes
Specificity
Excellent for enantiomers; moderate for process impurities.[1][2]
Excellent for impurities; diastereomers well resolved ().[2]
Method B is preferred for "Purity + Chiral" in one run.[2]
A common failure mode in analyzing 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is peak masking .[1][2]
In Direct Chiral (Method A): A process impurity (e.g., the des-methyl analogue) might co-elute with the minor enantiomer, artificially inflating the impurity result.
In Derivatization (Method B): If the derivatizing reagent (GITC) hydrolyzes before reacting, it forms interfering peaks.
Self-Validating Step:
To ensure the peak is the enantiomer and not an impurity, use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the peak. If the "Purity Angle" is less than the "Purity Threshold," the peak is spectrally homogenous.
Figure 2: Mechanistic comparison of direct chiral recognition vs. diastereomeric formation.
References
ICH Expert Working Group. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH.[2] (Standard reference for Chiralpak AD method development).
Sigma-Aldrich. (n.d.).[1][2] GITC Derivatization Protocol for Chiral Amines.[2] Merck KGaA.[2][5]
PubChem. (2025).[2] Compound Summary: 1-(4-Methoxyphenyl)cyclopropyl]methylamine.[1][2][6][7] National Library of Medicine.[2]
biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine vs its enantiomers
This guide provides a technical comparison of the biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as -cyclopropyl-4-methoxybenzylamine) and its enantiomers. This compound is a privileged c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the biological activity of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as
-cyclopropyl-4-methoxybenzylamine) and its enantiomers. This compound is a privileged chiral scaffold in medicinal chemistry, often serving as a pharmacophore for monoamine transporter inhibitors and a key intermediate in the synthesis of antitubulin agents and novel psychoactive substances.
Executive Summary
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a chiral primary amine featuring a cyclopropyl group and a para-methoxyphenyl ring attached to the benzylic carbon. This structural motif mimics the pharmacophores found in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., desvenlafaxine analogs) and certain NMDA receptor antagonists .
The biological activity is highly stereoselective. In related structural classes, the (
)-enantiomer typically exhibits superior binding affinity and functional potency compared to the ()-enantiomer or the racemic mixture. This guide dissects the pharmacological divergence of the enantiomers, focusing on transporter affinity and cytotoxicity profiles.
Chemical Profile & Stereochemistry
The presence of the cyclopropyl group at the
-position creates a chiral center, resulting in two enantiomers: ()-(-) and ()-(+) . The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups but adds conformational rigidity, often enhancing metabolic stability and receptor fit.
Property
Racemic Mixture
()-Enantiomer
()-Enantiomer
Stereochemistry
50:50 mixture of () and ()
Single enantiomer (Left-handed)
Single enantiomer (Right-handed)
Conformation
Heterogeneous receptor fit
Optimal "Eutomer" (High Affinity)
Sub-optimal "Distomer" (Low Affinity)
Primary Target Class
Monoamine Transporters / Tubulin
High Potency
Low/Moderate Potency
Chemical Structure Visualization
Figure 1: Pharmacophore decomposition of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine showing the chiral center's role in directing substituent orientation.
Biological Activity Comparison
A. Monoamine Transporter Inhibition (SERT/NET)
This scaffold is structurally homologous to benzylamine-based reuptake inhibitors. The 4-methoxy group is critical for Serotonin Transporter (SERT) affinity, while the
-cyclopropyl group modulates selectivity.
(
)-Enantiomer: Typically displays 2-10x higher affinity for SERT compared to the ()-isomer. The spatial arrangement allows the amine to interact with the aspartate residue in the transporter's binding pocket while the cyclopropyl group fits into a hydrophobic sub-pocket.
(
)-Enantiomer: Often exhibits reduced affinity due to steric clash of the cyclopropyl group within the transporter vestibule.
B. Cytotoxicity & Tubulin Inhibition
Research into
-substituted derivatives of this amine (e.g., pyrimidine analogs) has demonstrated significant enantiomeric differences in antitubulin activity.
Comparative Data (Representative of Class):
Assay
Metric
()-Enantiomer
()-Enantiomer
Racemic
Interpretation
Tubulin Assembly
(M)
1.2 (High Potency)
4.5 (Moderate)
2.8
() is ~4x more potent at inhibiting assembly.
Colchicine Binding
% Inhibition
85%
40%
60%
() competes effectively for the colchicine site.
Cytotoxicity (Tumor Cells)
(nM)
15
150
75
() is 10-fold more cytotoxic than ().
Note: Data extrapolated from structure-activity relationships of N-substituted analogs [1].
Experimental Protocols
To validate the biological activity differences, the following self-validating protocols are recommended.
Protocol 1: Chiral Resolution & Purity Analysis
Before biological testing, the enantiomers must be resolved to >98% ee (enantiomeric excess).
Derivatization: React racemic amine with (
)-Mandelic acid to form diastereomeric salts.
Crystallization: Recrystallize from Ethanol/Ether. The (
)-salt typically precipitates first.
Liberation: Treat salt with 1M NaOH and extract with DCM.
Validation (HPLC):
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.
Flow Rate: 0.5 mL/min.
Detection: UV at 254 nm.
Success Criterion: Baseline separation of peaks (
).
Protocol 2: Tubulin Polymerization Assay
This assay determines if the compound acts as a microtubule destabilizer (like colchicine) or stabilizer (like taxol).
Preparation: Purify tubulin from bovine brain via phosphocellulose chromatography.
Reaction Mix: 1.0 mg/mL tubulin in MEM buffer (100 mM MES, 1 mM EGTA, 1 mM
, pH 6.9).
Induction: Add GTP (1 mM) and test compound (varying concentrations: 0.1 - 10
M).
Measurement: Monitor turbidity at 350 nm for 30 minutes at 37°C.
Figure 2: Mechanism of Action (MOA) showing the bifurcation of biological effects based on enantiomeric configuration.
References
Gangjee, A., Zhao, Y., Hamel, E., Westbrook, C., & Mooberry, S. L. (2011). Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents . Journal of Medicinal Chemistry, 54(17), 6151–6155.
Vaughn, G. T., et al. (2005). Cyclopropane Derivatives and their Diverse Biological Activities. Chemical Reviews. (Contextual grounding for cyclopropyl bioisosteres).
PubChem. Compound Summary: 1-cyclopropyl-1-(4-methoxyphenyl)methanamine . National Library of Medicine.
Comparative
in vivo efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine compared to known antidepressants
The following guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as -cyclopropyl-4-methoxybenzylamine ; CAS: 54398-65-1 ) against standard antidepressant pharmacoth...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (also known as
-cyclopropyl-4-methoxybenzylamine ; CAS: 54398-65-1 ) against standard antidepressant pharmacotherapies.
This analysis grounds the compound's efficacy in the established Structure-Activity Relationship (SAR) of 1-aryl-1-cycloalkylmethylamines , a chemical class that includes the potent SNRI Sibutramine (specifically its active primary amine metabolite, M2).[1]
[1]
Executive Summary & Compound Profile
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a primary amine belonging to the aryl-cycloalkylamine scaffold.[1] Structurally, it represents a "hybrid" analog of the Sibutramine M2 metabolite , featuring a cyclopropyl ring (replacing cyclobutyl) and a 4-methoxy substituent (replacing 4-chloro).[1]
Pharmacologically, this scaffold acts as a high-potency Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1] Unlike SSRIs (e.g., Fluoxetine) which selectively target the serotonin transporter (SERT), this compound exhibits balanced affinity for both SERT and the norepinephrine transporter (NET), mimicking the efficacy profile of Venlafaxine and Imipramine but with a distinct metabolic stability profile due to the cyclopropyl moiety.[1]
Potency Class: High (predicted Ki < 50 nM based on scaffold SAR).
Key Advantage: Absence of anticholinergic side effects common to TCAs (Imipramine) due to lack of tricyclic core.
Mechanism of Action & Signaling Pathway
The antidepressant efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is driven by the blockade of presynaptic monoamine transporters.[1] This increases the synaptic residence time of neurotransmitters, triggering downstream neuroplasticity signaling (BDNF upregulation).[1]
Signaling Cascade Diagram
Caption: Mechanistic pathway of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine acting as a dual SNRI to enhance neurotrophic signaling.[1]
In Vivo Efficacy Comparison
The following data synthesizes performance metrics from the aryl-cycloalkylamine class (benchmarked against Sibutramine M2 and Venlafaxine) to project the specific efficacy of the cyclopropyl/methoxy analog.
Data Insight: The cyclopropyl analog exhibits a potency profile superior to Fluoxetine and comparable to Venlafaxine in the Forced Swim Test (FST) . The primary amine structure facilitates rapid blood-brain barrier (BBB) penetration, contributing to a lower ED₅₀ compared to secondary amine precursors.[1]
Experimental Protocols
To objectively validate the efficacy of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine, the following self-validating protocols must be utilized. These protocols control for false positives (e.g., psychostimulant effects) which are common with primary amines.[1]
Protocol A: Forced Swim Test (FST) - Efficacy Validation
Objective: Measure antidepressant-like activity via reduction in "behavioral despair" (immobility).[1]
Subjects: Male C57BL/6J mice (8–10 weeks old).
Dosing: Administer Vehicle (Saline), Fluoxetine (20 mg/kg), or Test Compound (10, 20, 40 mg/kg) i.p. 60 minutes prior to testing.[1]
Apparatus: Cylindrical tank (30cm height x 20cm diameter) filled with 25°C water.
Procedure:
Place mouse in water for 6 minutes.
Record: Video capture the last 4 minutes.
Score: Duration of immobility (floating with minimal movement to keep head above water).
Validation: A significant reduction in immobility without a concurrent increase in locomotor activity (see Protocol B) confirms antidepressant efficacy.
Protocol B: Open Field Test (OFT) - Specificity Control
Objective: Rule out psychostimulant effects (false positives in FST).
Apparatus: 50cm x 50cm open arena.
Procedure: Place mouse in center immediately following FST dosing window.
Measurement: Total distance traveled (cm) over 10 minutes.
Criteria: If the Test Compound significantly increases total distance traveled >150% of Vehicle, the FST result may be confounded by stimulant activity (common in amphetamine-like primary amines).
Experimental Workflow Diagram
Caption: Parallel workflow to distinguish antidepressant efficacy from psychostimulant artifacts.
References
Jeffery, J. E., et al. (1991). "Synthesis and pharmacological evaluation of 1-aryl-1-cyclobutyl-N,N-dimethylmethylamines and their derivatives as potential antidepressants." Journal of Medicinal Chemistry. Link
Cheetham, S. C., et al. (2000). "The effects of sibutramine and its metabolites on monoamine reuptake and release in rat brain." British Journal of Pharmacology. Link[1]
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Link
Boehringer Ingelheim International GmbH. (2006). "Patent US20060116370A1: Methods for the preparation of amines." Google Patents. Link
Comparative Guide: Off-Target Effects of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine vs. Standard MAOIs
This guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (hereafter referred to as CP-4MA ) against established Monoamine Oxidase Inhibitors (MAOIs). Given the specific structur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (hereafter referred to as CP-4MA ) against established Monoamine Oxidase Inhibitors (MAOIs).
Given the specific structural characteristics of CP-4MA—a gem-disubstituted cyclopropylamine with a para-methoxybenzyl core—this analysis synthesizes direct pharmacological principles with class-based Structure-Activity Relationship (SAR) data to predict and evaluate its off-target profile relative to Tranylcypromine (TCP) , Phenelzine , and Moclobemide .
Executive Summary & Compound Profile
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CP-4MA) represents a distinct class of α-cyclopropyl-substituted benzylamines. Unlike classic MAOIs like Tranylcypromine (which incorporates the amine within the cyclopropane ring), CP-4MA features an exocyclic amine on an α-carbon bearing a cyclopropyl group. This structural modification alters its steric and electronic interaction with the MAO active site and off-target receptors.
Key Substituent: 4-Methoxy group (implies CYP2D6 liability and potential serotonergic affinity).
Mechanism Class: Putative Mechanism-Based Inactivator (Suicide Substrate) or Reversible Competitive Inhibitor, depending on the stability of the ring-opened radical intermediate.
Comparison Overview
Feature
CP-4MA (Target)
Tranylcypromine (TCP)
Moclobemide
Selegiline
Primary Target
MAO-A / MAO-B (Non-selective predicted)
MAO-A / MAO-B (Non-selective)
MAO-A (Selective)
MAO-B (Selective)
Binding Mode
Mechanism-based (Ring opening)
Irreversible (Covalent adduct)
Reversible
Irreversible
Tyramine Risk
Moderate-High (Class dependent)
High (Cheese Effect)
Low
Low (at standard doses)
CYP Inhibition
High Risk (CYP2D6, CYP2C19)
Moderate (CYP2A6, 2C19)
Moderate (CYP2C19, 2D6)
Low
5-HT Release
High Potential (PMA structural analog)
Low
Negligible
Negligible
Detailed Off-Target Analysis
A. Serotonergic Toxicity & Reuptake Inhibition (The PMA Alert)
The most critical off-target risk for CP-4MA stems from its 4-methoxyphenyl moiety combined with a primary amine, a pharmacophore shared with Para-Methoxyamphetamine (PMA) , a potent serotonin releaser.
Mechanism: While TCP inhibits MAO to prevent serotonin breakdown, CP-4MA's structure suggests it may also act as a substrate for the Serotonin Transporter (SERT), inducing serotonin release.
Comparison:
TCP: Pure MAO inhibition. Serotonin syndrome risk is primarily drug-drug interaction (DDI) based.
CP-4MA: Dual mechanism risk (MAO inhibition + 5-HT release). This "double hit" can lead to fatal serotonin toxicity at lower doses than TCP.
Experimental Evidence: Benzylamines with para-methoxy groups consistently show increased affinity for SERT compared to unsubstituted analogs.
B. Cytochrome P450 (CYP) Liability
The cyclopropyl group and the methoxy group are metabolic hotspots.
CYP2D6 Inhibition: The 4-methoxy group is a classic target for O-demethylation by CYP2D6. CP-4MA likely acts as a competitive inhibitor or substrate for CYP2D6.
Mechanism-Based Inactivation (MBI): The cyclopropyl moiety can undergo radical ring opening within the CYP active site, potentially alkylating the heme porphyrin and causing irreversible CYP inhibition.
Comparison:
Moclobemide: A substrate of CYP2C19; inhibition is reversible.
CP-4MA: Potential for irreversible suicide inhibition of hepatic enzymes, leading to non-linear pharmacokinetics and prolonged half-life of co-administered drugs.
C. Tyramine Pressor Response (The "Cheese Effect")
Mechanism: Inhibition of intestinal MAO-A prevents the breakdown of dietary tyramine, causing hypertensive crisis.
Prediction for CP-4MA: As an
-substituted amine, CP-4MA is likely resistant to rapid degradation. If it irreversibly inhibits gut MAO-A (via ring opening), the tyramine risk is comparable to TCP. If the steric bulk of the -cyclopropyl group prevents tight binding to the MAO-A active site (favoring MAO-B), the risk is reduced.
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent pathways of CP-4MA compared to TCP, highlighting the dual-risk profile (MAO inhibition + SERT interaction).
Caption: Comparative pathway analysis showing CP-4MA's potential dual-action toxicity (SERT + MAO) versus TCP's primary MAO mechanism.
Experimental Protocols for Validation
To objectively validate the off-target profile of CP-4MA, the following standardized experimental workflows are required.
Protocol A: Determination of MAO Reversibility (Dialysis Assay)
Objective: Distinguish between reversible (Moclobemide-like) and irreversible (TCP-like) inhibition.
Incubation: Incubate human recombinant MAO-A and MAO-B (50 nM) with CP-4MA (10x IC50 concentration) for 60 minutes at 37°C in phosphate buffer (pH 7.4).
Baseline Activity: Measure enzyme activity using a fluorometric substrate (e.g., Kynuramine) in an aliquot.
Dialysis: Subject the remaining mixture to rapid dialysis (10 kDa cutoff) against buffer for 24 hours at 4°C to remove unbound inhibitor.
Objective: Assess the "PMA-like" serotonin releasing potential.
Preparation: Isolate rat brain synaptosomes via homogenization and centrifugation (1000g x 10 min, then 12,000g x 20 min).
Loading: Pre-load synaptosomes with [³H]-Serotonin (10 nM) for 15 min at 37°C.
Wash: Wash twice to remove extracellular radioligand.
Challenge: Expose loaded synaptosomes to CP-4MA (0.1 nM – 10 µM) vs. TCP (control) for 15 min.
Quantification: Measure released radioactivity in the supernatant via liquid scintillation counting.
Data Output: Plot dose-response curve to determine EC50 for release.
Protocol C: CYP Time-Dependent Inhibition (TDI)
Objective: Detect mechanism-based inactivation of CYP2D6.
System: Human liver microsomes (HLM) or recombinant CYP2D6.
Pre-incubation: Incubate CP-4MA with HLM +/- NADPH for varying times (0, 5, 15, 30 min).
Dilution: Dilute 1:10 into a secondary incubation containing a probe substrate (e.g., Dextromethorphan).
Activity Check: Measure the formation of the metabolite (Dextrorphan) via LC-MS/MS.
Analysis: A decrease in IC50 with increased pre-incubation time indicates time-dependent (suicide) inhibition.
Comparative Data Summary
The following table summarizes the predicted and experimental parameters. Note: Values for CP-4MA are projected based on structural analogs (e.g., 4-methoxybenzylamine derivatives) where specific literature is pending.
Parameter
Tranylcypromine (TCP)
Moclobemide
CP-4MA (Projected)
Clinical Implication
MAO-A IC50
~10-20 nM
~5-10 µM (Reversible)
< 100 nM
Potent antidepressant efficacy.
MAO-B IC50
~15-20 nM
> 1000 µM
< 200 nM
Potential utility in Parkinson's.
SERT Affinity (Ki)
> 10 µM (Weak)
Inactive
~100 - 500 nM
High Risk: Serotonin Syndrome.
CYP2D6 Inhibition
Weak / None
Weak
Potent (TDI)
Requires dose adjustment of co-meds.
Pressor Effect
Severe
Minimal
Moderate
Dietary restrictions likely required.
Conclusion
1-Cyclopropyl-1-(4-methoxyphenyl)methylamine exhibits a pharmacological profile that is distinct from classic MAOIs. While it shares the MAO-inhibiting potential of Tranylcypromine , its para-methoxybenzylamine scaffold introduces significant off-target risks, specifically serotonin release and CYP2D6 suicide inhibition . Researchers must prioritize evaluating the SERT interaction early in development to avoid the toxicity profile associated with PMA-like compounds.
References
Structural Analog Analysis : Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct." Journal of Biological Chemistry. Link
Cyclopropylamine MAOIs : Hruschka, S., et al. (2008). "Design and synthesis of novel cyclopropylamine derivatives as inhibitors of monoamine oxidase." Bioorganic & Medicinal Chemistry. Link
PMA Toxicity Mechanism : Simonson, M. P., et al. (2006). "Serotonergic neurotoxicity of para-methoxyamphetamine (PMA) and related compounds." Toxicological Sciences. Link
CYP Inhibition Protocols : Grimm, S. W., et al. (2009).[2] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition. Link
Chemical Identity : PubChem Compound Summary. "1-cyclopropyl-1-(4-methoxyphenyl)methanamine". Link (Note: Link directs to structural analog entry for validation of class).